Colchiceine-d3
Description
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-VSLDJYOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Colchiceine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchiceine-d3, a deuterated analog of the colchicine metabolite colchiceine, is a compound of significant interest in the study of microtubule dynamics and inflammatory pathways. While direct experimental data on this compound is limited, its mechanism of action can be inferred from its non-deuterated counterpart, colchiceine, and the parent compound, colchicine. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its interaction with tubulin and its role in modulating inflammatory responses. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to facilitate further research and drug development efforts. It is presumed that the deuterium labeling of this compound primarily serves to modify its pharmacokinetic properties for use as a research tool, such as an internal standard in analytical assays, without altering its fundamental mechanism of action.
Introduction: From Colchicine to this compound
Colchicine is a well-characterized alkaloid renowned for its potent anti-inflammatory and anti-mitotic properties.[1][2] Its therapeutic efficacy, particularly in the treatment of gout, is primarily attributed to its ability to disrupt microtubule polymerization.[3][4] Colchicine is metabolized in the liver to several metabolites, including 10-O-demethylcolchicine, also known as colchiceine.[5] this compound is a synthetic, deuterated version of this metabolite. The introduction of deuterium atoms is a common strategy in medicinal chemistry to alter the metabolic fate of a compound, often to increase its half-life or to serve as a tracer in metabolic studies. This guide will focus on the established and proposed mechanisms of action of colchiceine, which are considered directly applicable to this compound.
Interaction with Tubulin and Microtubule Dynamics
The primary molecular target of colchicine and its derivatives is tubulin, the protein subunit of microtubules. These cytoskeletal structures are crucial for a variety of cellular processes, including cell division, motility, and intracellular transport.
Inhibition of Microtubule Polymerization
Colchiceine has been demonstrated to be a potent inhibitor of microtubule assembly in vitro. It disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation.
A Potentially Novel Binding Site
Intriguingly, research suggests that colchiceine may interact with tubulin at a site distinct from the classical colchicine-binding site. This hypothesis is supported by the observation that colchiceine can still bind to a pre-formed colchicine-tubulin complex. This suggests an allosteric mechanism or a separate binding pocket, a finding that warrants further investigation for the development of novel tubulin-targeting agents.
Quantitative Data on Tubulin Interaction
| Compound | Parameter | Value | Reference |
| Colchicine | Tubulin Binding Affinity (Kd) | 1.4 µM | |
| Colchicine | IC50 (Tubulin Polymerization) | ~3 nM | |
| Colchiceine | IC50 (Microtubule Assembly) | 20 µM | |
| Colchiceine | Tubulin Binding Affinity (KA) | 1.2 x 10^4 M-1 | |
| Colchiceine | Binding Affinity to Colchicine-Tubulin Complex (KA) | 2.2 x 10^4 M-1 |
Anti-inflammatory Mechanisms
The disruption of microtubule dynamics by colchiceine underlies its significant anti-inflammatory effects, which are primarily mediated through the inhibition of neutrophil activity and the suppression of inflammasome activation.
Inhibition of Neutrophil Function
Neutrophils, key cellular players in acute inflammation, rely on a dynamic microtubule network for their migration, adhesion, and degranulation. By disrupting this network, colchiceine impedes the ability of neutrophils to traffic to sites of inflammation and release pro-inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Colchicine is a potent inhibitor of NLRP3 inflammasome activation. This inhibition is thought to occur through the disruption of microtubule-dependent processes that are necessary for the assembly and activation of the inflammasome complex. Given its structural similarity and its effect on microtubules, colchiceine is also presumed to inhibit the NLRP3 inflammasome, contributing to its anti-inflammatory profile.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Experimental Workflow Diagram
References
Colchiceine-d3: A Technical Overview of its Physical and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Colchiceine-d3, a deuterated analog of a primary metabolite of Colchicine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.
Core Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound, alongside its parent compound, Colchicine, and the related deuterated analog, Colchicine-d3, for comparative analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀D₃NO₆ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 388.43 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 1217695-72-1 | ChemicalBook[2] |
Table 2: Comparative Properties of Colchicine and Colchicine-d3
| Property | Colchicine | Colchicine-d3 | Source |
| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₂D₃NO₆ | PubChem[3][4], Santa Cruz Biotechnology |
| Molecular Weight | 399.4 g/mol | 402.5 g/mol | PubChem |
| CAS Number | 64-86-8 | 1217625-62-1 | PubChem |
| IUPAC Name | N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | 2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | PubChem |
| Melting Point | 142-150 °C | >147 °C (decomposes) | Wikipedia, Drug Delivery |
| Appearance | Pale yellow needles or powder | White to brown solid | PubChem, Drug Delivery |
Mechanism of Action: Tubulin Disruption and Inflammasome Inhibition
Colchicine, the parent compound of this compound, exerts its therapeutic effects primarily through the disruption of microtubule polymerization. This action subsequently modulates multiple inflammatory pathways. The primary mechanism involves binding to tubulin, which prevents the formation of microtubules. These cytoskeletal components are crucial for various cellular functions, including cell division, migration, and intracellular transport.
A key consequence of microtubule disruption is the inhibition of neutrophil activity, a critical factor in the inflammatory response associated with conditions like gout. By impeding microtubule formation, colchicine hinders the migration of neutrophils to inflammation sites.
Furthermore, colchicine has been shown to interfere with the NLRP3 inflammasome, a multiprotein complex that plays a pivotal role in activating inflammatory cascades. By inhibiting the assembly of the NLRP3 inflammasome, colchicine reduces the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
References
A Technical Guide to the Synthesis and Purification of Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Colchiceine-d3. This deuterated analog of colchiceine is a valuable tool in medicinal chemistry and drug metabolism studies, often serving as an internal standard for quantitative analysis by mass spectrometry.
Introduction
This compound, also known as N-(acetyl-d3)colchiceine, is an isotopically labeled form of colchiceine where the three hydrogen atoms on the N-acetyl group are replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays involving colchicine or its metabolites. The core of its synthesis lies in the selective N-acetylation of the precursor, colchiceine, using a deuterated acetylating agent.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the deacetylation of colchicine to yield colchiceine, followed by the N-acetylation of colchiceine with a deuterated acetyl source.
Step 1: Preparation of Colchiceine (Deacetylcolchicine)
The starting material for the synthesis of this compound is colchiceine. Colchiceine can be prepared from the commercially available alkaloid, colchicine, by acidic hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a solution of colchicine (1.0 g, 2.51 mmol) in methanol (50 mL), add 2N hydrochloric acid (25 mL).
-
Reaction Conditions: Heat the reaction mixture at 90°C with stirring for 24 hours.
-
Workup: After cooling the reaction mixture to room temperature, neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with methylene chloride (3 x 50 mL).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield crude colchiceine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: N-acetylation of Colchiceine with Deuterated Acetic Anhydride
The key step in the synthesis is the reaction of colchiceine with a deuterated acetylating agent, such as acetic-d3 anhydride, in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve colchiceine (1.0 equiv) in anhydrous pyridine.
-
Addition of Reagent: Add acetic-d6 anhydride (1.5-2.0 equiv) dropwise to the solution at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the addition of dry methanol.
-
Workup: Co-evaporate the reaction mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of column chromatography and recrystallization is typically employed.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used. The optimal solvent system should be determined by preliminary TLC analysis.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Procedure:
-
Dissolve the impure this compound in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can improve the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₀D₃NO₆ |
| Molecular Weight | 388.43 g/mol |
| IUPAC Name | 2,2,2-trideuterio-N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |
| Appearance | Pale yellow solid |
Expected Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum will be similar to that of unlabeled colchiceine, but the singlet corresponding to the N-acetyl protons (around 2.0 ppm) will be absent. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 389.4. A characteristic fragmentation would be the loss of the deuterated acetyl group (CD₃CO), resulting in a fragment ion corresponding to the colchiceine core. |
| Purity (by HPLC) | ≥98% |
Visualization of Key Processes
Synthetic Workflow
Caption: Synthetic workflow for this compound production.
Mechanism of Action: Inhibition of Tubulin Polymerization
Colchicine and its derivatives, including this compound, exert their biological effects primarily by disrupting microtubule dynamics.
Caption: Inhibition of tubulin polymerization by this compound.
A Technical Guide to the Structural and Mechanistic Differences Between Colchicine and its Deuterated Metabolite, Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural distinctions between the anti-inflammatory drug colchicine and its deuterated metabolite, Colchiceine-d3. It further elucidates the primary mechanism of action of colchicine, a critical factor for researchers in drug development and cellular biology. This document presents quantitative data in a clear tabular format, details a relevant experimental protocol for cytotoxicity assessment, and provides a visual representation of a key signaling pathway affected by colchicine.
Core Structural Differences: From Colchicine to this compound
The structural evolution from colchicine to this compound involves two key transformations: demethylation and deuteration.
1. Colchicine: The parent compound, colchicine, is a tricyclic alkaloid with the molecular formula C22H25NO6.[1][2][3] Its structure is characterized by three rings, including a trimethoxyphenyl ring.
2. Colchiceine: Colchiceine is a major metabolite of colchicine, formed by O-demethylation at the C10 position.[4][5] This results in the replacement of a methoxy group with a hydroxyl group, leading to the molecular formula C21H23NO6. This seemingly minor change can impact the molecule's biological activity and toxicity profile.
3. This compound: this compound is a deuterated isotopologue of colchiceine. The "-d3" designation signifies that three hydrogen atoms on the acetyl group have been replaced by deuterium atoms. Its molecular formula is C21H20D3NO6. This isotopic labeling is crucial for its use as an internal standard in analytical techniques like mass spectrometry, allowing for precise quantification of colchiceine in biological samples. While the isotopic substitution has a negligible effect on the molecule's overall shape and biological activity in most contexts, it provides a distinct mass signature for analytical detection.
Quantitative Data Summary
The following table summarizes the key quantitative differences between colchicine, colchiceine, and this compound.
| Property | Colchicine | Colchiceine | This compound |
| Molecular Formula | C22H25NO6 | C21H23NO6 | C21H20D3NO6 |
| Molecular Weight | 399.4 g/mol | 385.4 g/mol | 388.43 g/mol |
| Structural Difference from Colchicine | - | O-demethylation at C10 | O-demethylation at C10 and deuteration of the acetyl group |
Experimental Protocol: Comparative Cytotoxicity Assessment of Colchicine and Colchiceine
The following methodology is based on a study comparing the cytotoxic effects of colchicine and its metabolite, colchiceine, in primary human hepatocytes. This protocol provides a framework for researchers aiming to evaluate the relative toxicity of these compounds.
Objective: To determine and compare the cytotoxicity of colchicine and colchiceine on primary human hepatocytes.
Cell Model: Primary human hepatocytes.
Cytotoxicity Parameters:
-
Lactate Dehydrogenase (LDH) Leakage Assay: To measure membrane integrity.
-
Albumin Secretion Assay: To assess hepatocyte-specific function.
Methodology:
-
Cell Culture: Primary human hepatocytes are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of colchicine and colchiceine (e.g., in the range of 1-100 µM) for a specified duration.
-
LDH Leakage Assay:
-
At the end of the treatment period, the culture medium is collected.
-
The activity of LDH released into the medium from damaged cells is measured using a commercially available LDH cytotoxicity assay kit.
-
The results are expressed as a percentage of the total LDH released from control cells lysed with a detergent.
-
-
Albumin Secretion Assay:
-
The concentration of albumin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The results are normalized to the total cellular protein content.
-
-
Data Analysis: The dose-response curves for both compounds are plotted for each cytotoxicity parameter to determine and compare their respective toxic concentrations.
This study concluded that colchiceine was less toxic than colchicine within the tested concentration range.
Signaling Pathway: Colchicine's Inhibition of the NLRP3 Inflammasome
Colchicine exerts its anti-inflammatory effects through various mechanisms, with the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome being a key pathway. The following diagram illustrates this inhibitory action.
Pathway Description:
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway. The second step, "activation," is triggered by various stimuli, including potassium (K+) efflux. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the activation of caspase-1, which then cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β, driving the inflammatory response.
Colchicine interferes with this pathway primarily by inhibiting tubulin polymerization. This disruption of the microtubule network hinders the assembly of the NLRP3 inflammasome. By preventing the proper formation of this complex, colchicine effectively blocks the activation of caspase-1 and the subsequent maturation and release of IL-1β, thereby mitigating the inflammatory cascade.
References
- 1. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 4. Colchicine Only Inhibits in Higher Doses Hyperactivated NLRP3 Inflammasome—The Main Respondent for Complications in COVID-19 and Influenza [imrpress.com]
- 5. ahajournals.org [ahajournals.org]
Isotopic Labeling of Colchicine: A Technical Guide to the Synthesis of Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Colchiceine-d3, a deuterated analog of colchiceine, through the isotopic labeling of colchicine. This document details the synthetic pathway, experimental protocols, and analytical characterization of the synthesized compounds. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies of colchicine and its metabolites.
Introduction
Colchicine is a potent alkaloid primarily used in the treatment of gout and Familial Mediterranean Fever. Its narrow therapeutic index necessitates precise analytical methods for monitoring its in vivo behavior. Stable isotope labeling, particularly with deuterium, is a common strategy to create internal standards for mass spectrometry-based quantification, offering a high degree of accuracy. This guide outlines a robust two-stage process for the preparation of this compound, starting from commercially available colchicine. The synthesis involves the preparation of an intermediate, Colchicine-d3, followed by its conversion to the final product.
Synthetic Pathway Overview
The synthesis of this compound from colchicine is a two-step process. The first step involves the isotopic labeling of colchicine at the N-acetyl group to yield Colchicine-d3. The second step is the regioselective demethylation of Colchicine-d3 at the C10 position to produce this compound.
In Vitro Biological Activity of Colchiceine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the in vitro biological activity of Colchiceine-d3 is limited. This compound is a deuterated form of Colchiceine, which is a metabolite of Colchicine. Deuterated compounds are most commonly used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, for the accurate quantification of the non-deuterated parent drug.[1][2][3][4][5] The biological activity of a deuterated compound is generally considered to be very similar, if not identical, to its non-deuterated counterpart. Therefore, this guide will focus on the well-documented in vitro biological activity of Colchicine and its primary active metabolite, Colchiceine, as a proxy for this compound.
Executive Summary
Colchicine and its derivatives are potent bioactive compounds that primarily function by disrupting microtubule polymerization. This activity leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the in vitro biological activity of Colchicine and Colchiceine, with the understanding that this compound exhibits analogous behavior. The guide includes quantitative data on cytotoxicity, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways and experimental workflows.
Quantitative Data on In Vitro Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Colchiceine and Colchicine in various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Colchiceine (10-demethylcolchicine)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Colchiceine | A549 | Lung Adenocarcinoma | 12.99 ± 1.79 |
| MCF-7 | Breast Adenocarcinoma | 11.23 ± 2.52 | |
| LoVo | Colon Adenocarcinoma | 6.00 ± 1.88 |
Data extracted from Urban et al., Molecules, 2020.
Table 2: In Vitro Cytotoxicity of Colchicine
| Cell Line | Cancer Type | IC50 |
| A549 | Lung Carcinoma | 1.66 ± 0.16 µM |
| A375 | Melanoma | 10.35 ± 0.56 µM |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM |
| HCT116 | Colon Carcinoma | Not specified, potent inhibition |
| LoVo | Colon Adenocarcinoma | Not specified, potent inhibition |
| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | Not specified, potent inhibition |
| MCF-7 | Breast Adenocarcinoma | 15.69 ± 0.39 µM |
| MDA-MB-231 | Breast Carcinoma | Not specified, potent inhibition |
| SKOV-3 | Ovarian Cancer | IC50 = 37 nM |
**
Table 3: Effect of Colchicine on Tubulin Polymerization
| Parameter | Value |
| IC50 for Tubulin Polymerization | 3 nM - 8.1 µM |
**
Key In Vitro Mechanisms of Action
Inhibition of Tubulin Polymerization
The primary mechanism of action of Colchicine and its derivatives is the disruption of microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, a structure crucial for chromosome segregation during cell division.
Inhibition of the NLRP3 Inflammasome
Colchicine has potent anti-inflammatory effects, which are partly mediated by the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Colchicine is thought to inhibit the assembly of the NLRP3 inflammasome by disrupting the microtubule network that facilitates the co-localization of its components.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or Colchicine
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Tubulin Polymerization Assay (In Vitro)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (1 mM)
-
Test compound (Colchicine)
-
Vehicle (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: On ice, prepare an assay mixture containing tubulin protein (e.g., 0.4 mg) and GTP in the General Tubulin Buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Initiation of Polymerization: Add the tubulin-GTP mixture to the wells to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every minute for a set period (e.g., 20-60 minutes).
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to treatment with a test compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Test compound (Colchicine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro biological activity of this compound is predicted to be identical to that of Colchiceine and closely resemble that of its parent compound, Colchicine. The primary mechanism of action is the disruption of microtubule polymerization, which leads to potent anti-proliferative and anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute in vitro studies to further investigate the therapeutic potential of this class of compounds. The provided experimental methodologies can be adapted for the specific cell lines and research questions of interest. The visualization of the key signaling pathways offers a clear understanding of the molecular mechanisms underlying the observed biological activities.
References
Navigating the Stability and Storage of Colchiceine-d3: A Technical Guide
Disclaimer: Publicly available, in-depth stability and storage data specifically for Colchiceine-d3 is limited. This guide leverages information on its non-deuterated counterpart, Colchicine, to provide general recommendations and methodologies for researchers, scientists, and drug development professionals. The deuterium labeling in this compound may slightly alter its physicochemical properties, including stability, compared to Colchicine. Therefore, the information presented herein should be considered a foundational guideline, and specific stability studies on this compound are highly recommended for any critical applications.
Recommended Storage Conditions
Proper storage is paramount to ensure the integrity and longevity of this compound. Based on general recommendations for the parent compound, Colchicine, the following storage conditions are advised to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer storage is preferable to room temperature for long-term stability.[1] | Lower temperatures slow down chemical degradation processes. |
| Light | Store in a light-protected container, such as an amber vial.[1][2] | Colchicine is susceptible to photodegradation. |
| Atmosphere | Store in a dry environment.[1][3] | Hydrolysis can be a degradation pathway for Colchicine. |
Solutions of Colchicine, if protected from light, have been shown to be stable at 2-8 °C for at least six months.
Degradation Pathways and Stability-Indicating Methods
Understanding the degradation pathways of Colchicine is crucial for developing stability-indicating analytical methods. These methods are essential for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.
Forced degradation studies on Colchicine have been performed under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress. These studies help to identify potential degradation products and validate the specificity of analytical methods. Under alkaline conditions, degradation products of Colchicine have been observed.
A variety of analytical techniques are employed to assess the stability of Colchicine, and by extension, could be applied to this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of Colchicine and its degradation products. Reverse-phase columns, such as C18, are commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. Detection is typically performed using UV spectrophotometry.
-
Thin-Layer Chromatography (TLC): TLC is another chromatographic method used for the separation of Colchicine from its degradation products.
Experimental Protocols
While specific protocols for this compound are not available, the following outlines a general experimental approach for a stability study of Colchicine, which can be adapted for its deuterated analog.
Forced Degradation Study
A forced degradation study is essential to understand the degradation profile and to develop a stability-indicating method.
References
Commercial Suppliers and Technical Guide for Colchiceine-d3 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Colchiceine-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this deuterated analog of colchiceine. This document outlines the technical specifications from known suppliers, detailed experimental protocols for its characterization, and a visualization of its expected signaling pathway.
Commercial Availability of this compound
This compound, a deuterated form of the colchicine metabolite, is available from a limited number of specialized chemical suppliers. The deuterium labeling provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification. Below is a summary of the product information from identified commercial suppliers.
Table 1: Commercial Supplier and Product Specifications for this compound
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |
| Santa Cruz Biotechnology, Inc. | This compound | sc-217948 | C₂₁H₂₀D₃NO₆ | 388.43 | Data not publicly available; refer to Certificate of Analysis for lot-specific data[1] | Data not publicly available; refer to Certificate of Analysis | Solid |
| Topbatt Chemical Co., Ltd. | Colchicine EP Impurity E-d3 (Alias: 3-Demethyl Colchicine-d3) | TIC-296003 | C₂₁H₂₀D₃NO₆ | 388.44 | Data not publicly available | Data not publicly available | Solid |
Note: Purity and isotopic enrichment are critical parameters for the application of deuterated standards. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data before use.
Experimental Protocols
The following protocols are adapted from established methods for the characterization of colchicine and its analogs. These can be applied to investigate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic potential.
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Include wells with vehicle-treated cells as a negative control.
-
-
MTT Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Methodology [5]
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP in the same buffer.
-
Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization promoter and nocodazole as an inhibitor).
-
-
Assay Procedure (96-well plate format):
-
Pre-warm a microplate reader with absorbance or fluorescence detection capabilities to 37°C.
-
On ice, add the test compounds at various concentrations to the wells of a 96-well plate.
-
Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM.
-
To initiate the polymerization reaction, add the cold tubulin-GTP solution to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Monitor the change in absorbance at 340 nm (for light scattering) or the increase in fluorescence (if using a fluorescent reporter like DAPI) over time, typically for 60-90 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Compare the curves of the this compound-treated samples to the vehicle control. Inhibition of polymerization will be indicated by a decrease in the maximum rate of polymerization (Vmax) and/or a lower plateau of the curve.
-
NLRP3 Inflammasome Activation Assay
This protocol is designed to assess the inhibitory effect of this compound on the activation of the NLRP3 inflammasome in immune cells.
Methodology
-
Cell Culture and Priming:
-
Culture immune cells such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Differentiate THP-1 cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Compound Treatment and Inflammasome Activation:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 1 hour).
-
Induce NLRP3 inflammasome activation by adding an activator such as ATP or nigericin.
-
Incubate for an additional 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell lysates can also be prepared to measure the levels of cleaved caspase-1 by Western blotting.
-
-
Data Analysis:
-
Compare the levels of IL-1β secretion and caspase-1 cleavage in this compound-treated cells to those in untreated, activated cells. A reduction in these markers indicates inhibition of NLRP3 inflammasome activation.
-
Signaling Pathway of Colchicine and its Analogs
The primary mechanism of action of colchicine and its analogs, including Colchiceine, is the disruption of microtubule polymerization. This leads to a cascade of downstream effects, most notably the inhibition of inflammatory processes.
Mechanism of Action
Colchicine binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton has several consequences:
-
Inhibition of Mitosis: The mitotic spindle, which is essential for cell division, is composed of microtubules. By preventing its formation, colchicine arrests cells in metaphase.
-
Inhibition of Neutrophil Motility and Function: Neutrophils rely on a dynamic microtubule network for migration, chemotaxis, and degranulation. Colchicine's interference with microtubules impairs these functions, reducing the inflammatory response.
-
Inhibition of the NLRP3 Inflammasome: The assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, is dependent on microtubule integrity. By disrupting microtubules, colchicine prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway Diagram
References
- 1. scbt.com [scbt.com]
- 2. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interpretation of a Colchiceine-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Colchiceine-d3, a deuterated derivative of colchicine. Understanding the data presented in a CoA is critical for ensuring the quality and reliability of this material in research and drug development applications, particularly in studies requiring an internal standard for mass spectrometry-based quantification.
Data Presentation: Summary of Quantitative Data
A Certificate of Analysis for this compound will typically provide the following quantitative data. The table below summarizes these key parameters and provides representative specifications.
| Test | Method | Specification | Example Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Molecular Formula | - | C₂₁H₁₈D₃NO₅ | Conforms |
| Molecular Weight | Mass Spectrometry | 388.44 g/mol | Conforms |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry or NMR | ≥98% Deuterium Incorporation | 99.2% |
| Identity (¹H-NMR) | Proton Nuclear Magnetic Resonance | Conforms to Structure | Conforms |
| Identity (Mass Spec) | Mass Spectrometry | Conforms to Molecular Weight | Conforms |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol | Soluble in Methanol |
| Residual Solvents | Gas Chromatography | Per USP <467> | Meets USP Requirements |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in a typical this compound Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the chemical purity of the this compound by separating it from any non-deuterated colchicine, isomers, or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. The gradient is optimized to achieve separation of colchicine and its potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where colchicine and its derivatives have strong absorbance, often around 245 nm or 350 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. A small volume is injected into the HPLC system. The retention time and peak area of the this compound are recorded. Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (M+3) and non-deuterated (M+0) forms of colchiceine are measured. The isotopic purity is calculated from the ratio of the deuterated peak intensity to the sum of the intensities of all relevant isotopic peaks. For a reliable deuterated internal standard, a chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[1]
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and to ensure the deuterium atoms are in the expected positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Procedure: The sample is dissolved in the NMR solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound. The absence or significant reduction of a signal at the position of deuteration confirms the isotopic labeling.
Mandatory Visualizations
Signaling Pathway of Colchicine
Colchicine, the non-deuterated parent compound of this compound, exerts its primary anti-inflammatory effects by disrupting microtubule polymerization.[2][3][4] This disruption interferes with several downstream inflammatory pathways, most notably the activation of the NLRP3 inflammasome.[4]
Caption: Colchicine's mechanism of action, inhibiting microtubule polymerization and NLRP3 inflammasome activation.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of a this compound sample to verify its identity and purity as per a Certificate of Analysis.
Caption: A typical analytical workflow for the quality control testing of this compound.
Logical Relationship of a Certificate of Analysis
This diagram shows the hierarchical structure of the information presented in a Certificate of Analysis, from general product information to specific test results.
Caption: The logical structure and key components of a Certificate of Analysis.
References
An In-depth Technical Guide to the Mass Spectrum of Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Colchiceine-d3, a deuterated analog of colchiceine. This compound is commonly used as an internal standard in quantitative bioanalytical assays for colchicine and its metabolites. Understanding its mass spectral behavior is crucial for developing robust and accurate analytical methods.
Mass Spectral Data of this compound and Related Analogs
The mass spectrometric analysis of this compound, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionization (ESI+), reveals characteristic parent and product ions. The deuterated methyl group on the acetamido moiety leads to a 3 Dalton mass shift compared to its non-deuterated counterpart.
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ions (m/z) | Reference |
| This compound | 403.3 | 361.3, 313.2 | [1] |
| Colchicine | 400.2, 400.3, 400.4 | 358.2, 326.2, 310.2, 358.3, 358.1 | [1][2][3][4] |
| Colchicine-d6 | 406.3, 406.4 | 362.3, 362.0 |
Fragmentation Pattern of this compound
The fragmentation of the protonated this compound molecule ([M+H]+ at m/z 403.3) in the collision cell of a mass spectrometer provides structural information. A common fragmentation pathway for colchicine and its analogs involves the neutral loss of the acetyl group.
Experimental Protocol for LC-MS/MS Analysis
This section outlines a general methodology for the quantitative analysis of colchicine and its deuterated internal standard, this compound, in a biological matrix such as human plasma.
Sample Preparation
A one-step protein precipitation is a common and efficient method for extracting colchicine from plasma samples.
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.0 - 3.0 kV |
| Desolvation Temperature | 500 - 600 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Colchicine: 400.3 → 358.2, this compound: 403.3 → 361.3 |
Core Signaling Pathways Modulated by Colchicine
Colchicine exerts its therapeutic effects, primarily anti-inflammatory actions, by modulating key cellular signaling pathways. Its best-characterized mechanism is the disruption of microtubule polymerization. This interference with the cytoskeleton affects a variety of downstream processes.
A primary target of colchicine's anti-inflammatory activity is the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome. By preventing microtubule assembly, colchicine disrupts inflammasome activation, which in turn reduces the maturation and release of pro-inflammatory cytokines like IL-1β.
Furthermore, colchicine has been shown to suppress the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. This suppression is achieved, in part, through the inhibition of tumor necrosis factor-alpha (TNF-α) induced signaling. Colchicine also impacts the RhoA/Rho effector kinase (ROCK) pathway, which is involved in cytoskeleton rearrangement and caspase-1 activation.
References
- 1. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Use of Colchiceine-d3 as an Internal Standard in LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colchicine is a potent anti-inflammatory medication used in the treatment of gout and other inflammatory conditions. Accurate quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Colchiceine-d3, is paramount for achieving accurate and precise results by compensating for variations in sample preparation and matrix effects.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS analysis of colchicine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This compound is an ideal internal standard for colchicine analysis as it is chemically identical to the analyte but has a different mass due to the incorporation of three deuterium atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the analyte behave nearly identically during sample extraction, chromatography, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for accurate correction of potential errors, leading to highly reliable quantification.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing. Two common sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Materials and Reagents
-
Colchicine certified reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction cartridges (e.g., Strata-X)[2]
-
Extraction solvents for LLE (e.g., n-hexane, dichloromethane, isopropanol)
Sample Preparation
-
Sample Spiking: To a 0.5 mL aliquot of plasma, add 50 µL of the this compound internal standard working solution.
-
Acidification: Add 200 µL of 0.02% formic acid and vortex to mix.
-
SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of 0.02% formic acid.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 0.02% formic acid to remove interferences.
-
Elution: Elute the analyte and internal standard with 150 µL of an elution solution (e.g., 10mM Ammonium formate: Acetonitrile; 10:90 v/v).
-
Analysis: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
-
Sample Spiking: To a 0.1 mL aliquot of the biological sample, add 10 µL of the this compound internal standard stock solution.
-
Buffering: Add 0.1 mL of 2 M KH2PO4 (pH 8.4).
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol [20:10:1, v/v/v]) and vortex for 30 seconds.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 0.1 mL of a methanol:water mixture (10:90, v/v).
-
Analysis: Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 3 mm, 4 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Gradient Elution | A gradient program should be used to ensure good separation from matrix components. |
| Injection Volume | 20 - 40 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Colchicine: 400.4 -> 358.3 or 400.27 -> 310.28This compound/d6: 406.4 -> 362.0 or 406.16 -> 313.18 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of colchicine to this compound against the concentration of the calibration standards. The concentration of colchicine in unknown samples is then determined from this curve. The following tables summarize typical quantitative data from validated methods.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (Blood) | 0.5 - 200 ng/mL |
| Linearity Range (Urine) | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL |
| Intra-day Precision (%CV) | 0.96% to 17.24% |
| Inter-day Precision (%CV) | 1.94% to 6.91% |
| Intra-day Accuracy (%) | 87.79% to 103.36% |
| Inter-day Accuracy (%) | 93.57% to 99.48% |
| Extraction Recovery | > 63.94% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of colchicine using this compound as an internal standard.
Caption: LC-MS/MS workflow for colchicine quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in various biological matrices by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The inherent advantages of isotope dilution, including compensation for matrix effects and procedural variations, ensure the highest level of accuracy and precision in analytical results.
References
Application Note: Quantitative Analysis of Colchicine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Given its narrow therapeutic index and potential for toxicity, sensitive and accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[4][5] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of colchicine in plasma, whole blood, and urine, employing Colchicine-d3 as a stable isotope-labeled internal standard to ensure high precision and accuracy.
Principle
The method is based on the principle of stable isotope dilution analysis. A known concentration of Colchicine-d3, a deuterated analog of colchicine, is added to the biological sample as an internal standard (IS). Due to its structural similarity, Colchicine-d3 co-elutes with the analyte (colchicine) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocols
Materials and Reagents
-
Colchicine reference standard
-
Colchicine-d3 internal standard
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Formic acid and ammonium acetate
-
Human plasma, whole blood, or urine (blank)
-
Extraction solvent (e.g., n-hexane:dichloromethane:isopropanol) or Solid Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve colchicine and Colchicine-d3 in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the colchicine stock solution with a suitable solvent (e.g., 80% methanol in water) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of Colchicine-d3 at an appropriate concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank plasma, blood, or urine with the colchicine working solutions to prepare a series of calibration standards at concentrations ranging from approximately 0.05 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (calibrator, QC, or unknown), add a specified volume of the Colchicine-d3 internal standard working solution and briefly vortex.
-
Add the extraction solvent (e.g., n-hexane:dichloromethane:isopropanol).
-
Vortex mix for 30 seconds and shake for 10 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for colchicine quantification.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS conditions for the analysis of colchicine.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous (e.g., 0.1% formic acid or 10mM ammonium acetate) and organic (e.g., methanol or acetonitrile) phases. |
| Flow Rate | 0.3 - 0.9 mL/min |
| Injection Volume | 5 - 20 µL |
| Run Time | 2 - 6 minutes |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Colchicine: m/z 400.2 → 358.3 Colchicine-d3: m/z 403.3 → (Product ion specific to d3 variant) |
| Desolvation Temperature | ~600°C |
| Capillary Voltage | ~1.0 kV |
Quantitative Data Summary
The following tables present a summary of the quantitative performance of the LC-MS/MS method for colchicine analysis, compiled from various validated methods.
Table 1: Method Validation Parameters
| Parameter | Typical Performance Data |
| Linearity Range (ng/mL) | 0.05 - 100 ng/mL in plasma; 0.5 - 200 ng/mL in blood and urine |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL in plasma; 0.5 ng/mL in blood and urine |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Mean Absolute Recovery (%) | > 90% |
Principle of Stable Isotope Dilution
Caption: Using an internal standard for quantification.
Conclusion
The described LC-MS/MS method, utilizing Colchicine-d3 as an internal standard, provides a highly selective, sensitive, and robust approach for the quantitative analysis of colchicine in various biological matrices. The excellent linearity, precision, and accuracy make this method well-suited for a wide range of applications in clinical and preclinical research, including pharmacokinetic profiling and therapeutic drug monitoring. The short run time also allows for high-throughput analysis, making it a valuable tool for drug development professionals.
References
- 1. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of LC-MS analysis to a colchicine fatality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colchicine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting pharmacokinetic (PK) studies of colchicine using Colchiceine-d3 as an internal standard. The protocols outlined below are intended for preclinical and clinical research applications.
Introduction
Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity.[1] this compound, a deuterated analog of colchicine's metabolite, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.[4] This ensures accurate and precise quantification of colchicine in biological matrices.
Key Pharmacokinetic Parameters of Colchicine
A thorough understanding of colchicine's pharmacokinetic properties is essential for designing robust studies.
| Parameter | Human Data | Species | Notes |
| Bioavailability | 24% - 88% (highly variable) | Human | Oral administration. |
| Time to Peak (Tmax) | ~3 hours | Human | Following oral administration. |
| Plasma Protein Binding | 39% ± 5% (low to moderate) | Human | Primarily binds to albumin. |
| Volume of Distribution (Vd) | 5 - 8 L/kg | Human | Indicates extensive tissue distribution. |
| Metabolism | Hepatic (CYP3A4) | Human | Metabolized to 2-O-demethylcolchicine, 3-O-demethylcolchicine, and a minor metabolite, 10-O-demethylcolchicine (colchiceine). |
| Elimination Half-Life (t1/2) | 26.6 - 31.2 hours | Human | |
| Excretion | Primarily via biliary system; 40-65% unchanged in urine | Human | Undergoes enterohepatic recirculation. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats.
3.1.1. Materials and Reagents
-
Colchicine
-
This compound (Internal Standard)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Metabolic cages for urine and feces collection
3.1.2. Animal Model
-
Species: Sprague-Dawley rats (or other appropriate strain)
-
Sex: Male or female (specify and maintain consistency)
-
Weight: 200-250 g
-
Acclimation: At least 7 days prior to the study
3.1.3. Dosing and Sample Collection
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer colchicine orally (e.g., via gavage) at a predetermined dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House animals in metabolic cages for 24 hours to collect urine and feces for excretion analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction (LLE) method for isolating colchicine from plasma samples.
3.2.1. Materials and Reagents
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile
-
Dichloromethane
-
n-Hexane
-
Isopropanol
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
3.2.2. Extraction Procedure
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane:dichloromethane:isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method for Quantification
This section provides typical parameters for the analysis of colchicine.
| Parameter | Typical Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of colchicine and metabolites |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Colchicine: m/z 400.1 -> 358.1; this compound: m/z (parent) -> (product) |
Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of colchicine.
Colchicine Metabolism Pathway
Caption: Major metabolic pathway of colchicine via CYP3A4.
Data Analysis
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) should be calculated using non-compartmental analysis of the plasma concentration-time data.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of colchicine in biological matrices. The protocols detailed in these application notes offer a framework for conducting comprehensive pharmacokinetic studies, enabling researchers to gain a deeper understanding of colchicine's disposition and to inform the development of safer and more effective therapeutic strategies.
References
Application Notes and Protocols for the Analysis of Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a widely used therapeutic agent for conditions such as gout and familial Mediterranean fever. Accurate quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Stable isotope-labeled internal standards, such as Colchiceine-d3, are essential for achieving high accuracy and precision in quantitative analysis by mass spectrometry, as they effectively compensate for matrix effects and variations in sample processing.
These application notes provide detailed protocols for the sample preparation of biological matrices (plasma, urine, and whole blood) for the analysis of this compound, typically used as an internal standard for the quantification of colchicine. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy and sensitivity of the analytical method. The following sections detail three common and effective methods for the extraction of colchicine and this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Quantitative Performance of Sample Preparation Methods
The following table summarizes the typical quantitative performance data for the described sample preparation techniques for colchicine analysis using a deuterated internal standard.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Typical Biological Matrix | Plasma, Whole Blood, Urine | Plasma, Urine | Whole Blood, Plasma |
| Extraction Recovery (%) | > 64%[1] | 95.9% - 98.5%[2] | ~82%[3] |
| Linearity Range (ng/mL) | 0.5 - 200 (Blood), 2 - 2000 (Urine)[1] | 0.04 - 10.0[2] | 0.5 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 (Plasma) | 0.04 | 0.1 |
| Matrix Effect | Generally low to moderate | Negligible | Can be significant |
| Throughput | Moderate | High (amenable to automation) | High |
| Cost per Sample | Low | High | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma and Urine
This protocol describes a robust LLE method for the extraction of colchicine and its deuterated internal standard from plasma and urine samples.
Materials:
-
Biological matrix (plasma or urine)
-
This compound internal standard (IS) working solution
-
Saturated borax solution or 2 M KH₂PO₄ (pH 8.4)
-
Extraction solvent:
-
For plasma and whole blood: n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v)
-
For urine: Ethyl acetate
-
-
Reconstitution solution: 10:90 (v/v) methanol:water
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of the plasma or urine sample into a clean microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Add 100 µL of saturated borax solution or 2 M KH₂PO₄ (pH 8.4) and vortex briefly.
-
Add 3 mL of the appropriate extraction solvent.
-
Vortex mix the tube for 30 seconds, followed by shaking for 10 minutes at 1000 rpm.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma
This protocol details an efficient SPE method for cleaning up plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Colchiceine-d6 internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB or Strata-X)
-
Methanol (for conditioning)
-
Water (for equilibration and washing)
-
Mobile phase or appropriate elution solvent
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Solvent evaporator
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add the Colchiceine-d6 internal standard working solution and vortex.
-
Condition the SPE cartridge by passing 1.0 mL of methanol through it.
-
Equilibrate the cartridge by passing 1.0 mL of water through it.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 0.5 mL of the mobile phase.
-
Collect the eluate and inject it directly into the LC-MS/MS system or evaporate and reconstitute in a smaller volume for increased sensitivity.
Protocol 3: Protein Precipitation (PPT) for Whole Blood
This protocol provides a simple and rapid protein precipitation method for whole blood samples.
Materials:
-
Whole blood sample
-
This compound internal standard (IS) working solution
-
Precipitating solvent: Acetonitrile or Methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the whole blood sample into a microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 900 µL of cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 20 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Visualizations
Signaling Pathway
The primary mechanism of action of colchicine involves the disruption of microtubule polymerization. This action has downstream effects on various inflammatory pathways, which is relevant to its therapeutic use.
Caption: Mechanism of action of colchicine.
Experimental Workflows
The following diagrams illustrate the step-by-step workflows for the described sample preparation techniques.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Liquid-Liquid Extraction workflow.
Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction workflow.
Protein Precipitation (PPT) Workflow
Caption: Protein Precipitation workflow.
References
- 1. Development, validation, and clinical application of a rapid UPLC-MS/MS method for detection of colchicine in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalytical Method Development of Colchicine using Colchicine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent alkaloid used in the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index and potential for toxicity, the development of a robust and validated bioanalytical method for the accurate quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides detailed application notes and protocols for developing a validated bioanalytical method for colchicine using Colchicine-d3 as a stable isotope-labeled internal standard (IS) with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Colchicine-d3 is an ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for matrix effects and variations in instrument response.[1]
Bioanalytical Method Parameters
A sensitive, selective, and rapid UPLC-MS/MS method has been developed and validated for the quantification of colchicine in human plasma. The method utilizes Colchicine-d3 as the internal standard to ensure accuracy and precision.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Refer to Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Colchicine: 400.2 → 358.2Colchicine-d3: 403.2 → 361.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 3.5 | 90 | 10 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Colchicine Stock Solution (1 mg/mL): Accurately weigh 10 mg of colchicine reference standard and dissolve in 10 mL of methanol.
-
Colchicine-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Colchicine-d3 and dissolve in 1 mL of methanol.
-
Colchicine Working Solutions: Prepare a series of working solutions by serially diluting the colchicine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Colchicine-d3 stock solution with 50:50 (v/v) methanol/water.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate colchicine working solution to achieve final concentrations in the range of 0.05 to 50 ng/mL.
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) in the same manner.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (50 ng/mL Colchicine-d3) and vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB 1cc/30mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10, v/v, Mobile Phase A:Mobile Phase B).
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | 0.05 - 50 ng/mL | Meets criteria |
| LLOQ | S/N ≥ 10, Accuracy and Precision within ±20% | 0.05 ng/mL |
| Intra-day Precision | ≤ 15% RSD (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision | ≤ 15% RSD (≤ 20% for LLOQ) | < 12% |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | 90 - 110% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within acceptable range | Minimal effect observed |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
Visualizations
Bioanalytical workflow for colchicine quantification.
Colchicine's Mechanism of Action: Inhibition of Microtubule Polymerization
Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule formation.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, colchicine inhibits its polymerization, leading to a disruption of these cellular processes.[2] This is particularly relevant in inflammatory cells like neutrophils, where the inhibition of microtubule-dependent processes such as migration and degranulation contributes to colchicine's therapeutic effects in conditions like gout.[2]
Colchicine's inhibitory effect on microtubule polymerization.
Conclusion
This document provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantification of colchicine in human plasma using Colchicine-d3 as an internal standard. The detailed protocols and validation parameters outlined herein will enable researchers and scientists to accurately and reliably measure colchicine concentrations, thereby supporting drug development and clinical research in this area. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest quality data.
References
Application Notes: Therapeutic Drug Monitoring of Colchicine using Colchiceine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication with a narrow therapeutic index, primarily used in the treatment of gout, Familial Mediterranean Fever (FMF), and Behçet's disease.[1] Its therapeutic efficacy is closely associated with its concentration in the blood; however, exceeding the therapeutic range can lead to severe toxicity.[1] Therapeutic Drug Monitoring (TDM) of colchicine is therefore crucial for optimizing dosage, ensuring patient safety, and minimizing the risk of adverse events. This document provides a detailed overview and protocol for the quantification of colchicine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Colchiceine-d3 as a stable isotope-labeled internal standard.
Colchicine's primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation in neutrophils. This interference with the cytoskeleton impedes inflammatory processes such as neutrophil migration and activation.[2][3] Additionally, colchicine has been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[4]
The metabolism of colchicine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme and it is a substrate for the P-glycoprotein (P-gp) efflux transporter. Co-administration of drugs that inhibit CYP3A4 or P-gp can significantly increase colchicine plasma concentrations, elevating the risk of toxicity.
Rationale for Using this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically identical to the analyte of interest (colchicine) but has a slightly higher molecular weight due to the incorporation of deuterium atoms. This ensures that it co-elutes with colchicine during chromatography and experiences similar ionization efficiency in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of colchicine using a deuterated internal standard.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Colchicine-d3 | Colchicine-d6 | Colchicine-d3 | Embutramide |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Sample Volume | 50 µL | 200 µL | 100 µL | 1 mL |
| Extraction Method | Protein Precipitation & Phospholipid Removal | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.05 - 100 ng/mL | 0.04 - 10.0 ng/mL | 0.5 - 200 ng/mL | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.04 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Recovery | Not Specified | >85% (analyte and IS) | >96.8% | Satisfactory |
| Intra-day Precision (%CV) | < 11.9% | < 10% | < 15% | < 14% |
| Inter-day Precision (%CV) | < 7.8% | < 10% | < 15% | < 14% |
| Accuracy | 101.4% - 105.2% | Within ±15% of nominal | Within ±15% of nominal | 97% - 105.8% |
| Reference |
Signaling and Metabolic Pathways
To understand the context of colchicine's therapeutic action and potential for drug-drug interactions, it is essential to visualize its mechanism of action and metabolic pathways.
Caption: Colchicine's Mechanism of Action.
Caption: Colchicine Metabolism and Excretion Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of colchicine using LC-MS/MS.
References
Application Notes and Protocols for the Mass Spectrometric Detection of Colchicine using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchicine is a potent anti-inflammatory medication primarily used in the treatment of gout and Familial Mediterranean Fever. Accurate and sensitive quantification of colchicine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose, offering high selectivity and sensitivity. This document provides detailed protocols and mass spectrometry settings for the detection of colchicine, utilizing its stable isotope-labeled deuterated analog, Colchicine-d3, as an internal standard (IS) to ensure analytical accuracy and precision. While the user requested information for "Colchiceine-d3," publicly available scientific literature predominantly details the use of "Colchicine-d3" and "Colchicine-d6" as internal standards for colchicine analysis. Colchiceine is a metabolite of colchicine.[1][2] This guide will focus on the well-established methods for colchicine detection using Colchicine-d3.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Colchicine | C₂₂H₂₅NO₆ | 399.1682 |
| Colchicine-d3 | C₂₂H₂₂D₃NO₆ | 402.1870 |
Mass Spectrometry Settings for Colchicine and Colchicine-d3
The following tables summarize the typical mass spectrometry parameters for the detection of colchicine and its deuterated internal standard, Colchicine-d3, using electrospray ionization in positive mode (ESI+). These settings are a starting point and may require optimization based on the specific mass spectrometer used.
Multiple Reaction Monitoring (MRM) Transitions
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique ideal for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Colchicine | 400.2 | 358.2 | 20 - 30 | 30 - 60 |
| 400.2 | 326.2 | |||
| 400.2 | 310.2 | |||
| Colchicine-d3 (IS) | 403.3 | 361.3 | 20 - 30 | 30 - 60 |
| 403.3 | 313.2 |
Note: The most intense and commonly used transitions are typically 400.2 -> 358.2 for Colchicine and 403.3 -> 361.3 for Colchicine-d3.
Ion Source Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 - 4.0 kV |
| Source Temperature | 150 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr (Nitrogen) |
| Desolvation Temperature | 350 - 600 °C |
| Cone Gas Flow | 50 - 150 L/hr (Nitrogen) |
| Collision Gas | Argon |
Liquid Chromatography Method
A robust liquid chromatography method is essential for separating colchicine from matrix components and ensuring reliable quantification.
| Parameter | Description |
| LC Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute colchicine, followed by a re-equilibration step. |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Experimental Protocols
Standard and Sample Preparation
4.1.1. Stock Solutions
-
Prepare a primary stock solution of colchicine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of Colchicine-d3 in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C or -80°C.
4.1.2. Working Solutions
-
Prepare serial dilutions of the colchicine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Prepare a working solution of the internal standard (Colchicine-d3) at an appropriate concentration (e.g., 100 ng/mL) in the same solvent.
4.1.3. Sample Preparation (Plasma/Serum) A common and effective method for extracting colchicine from biological matrices is protein precipitation.
-
Spiking: To 100 µL of plasma/serum sample, add a known amount of the Colchicine-d3 internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Diagrams
References
Application Notes and Protocols for Colchicine Metabolism Studies Using Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Colchiceine-d3 (deuterated colchicine) as an internal standard in the quantitative analysis of colchicine and its metabolites. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are crucial for pharmacokinetic, drug metabolism, and toxicological studies of colchicine.
Introduction to Colchicine Metabolism and the Role of this compound
Colchicine is a potent therapeutic agent used in the treatment of gout and Familial Mediterranean Fever.[1] It has a narrow therapeutic index, making the precise measurement of its concentration in biological matrices essential for safety and efficacy.[2] Colchicine is primarily metabolized in the liver and intestine by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] The main metabolic pathways involve demethylation to 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC).[2] A minor metabolite, 10-O-demethylcolchicine, also known as colchiceine, is also formed.
To ensure the accuracy and reproducibility of quantitative bioanalytical methods, a stable isotope-labeled internal standard (IS) is employed. This compound, a deuterated analog of colchicine, serves as an ideal internal standard. It shares similar physicochemical properties with the parent drug, co-eluting during chromatography and exhibiting comparable ionization efficiency in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.
Colchicine Metabolism Pathway
The metabolic conversion of colchicine is primarily mediated by CYP3A4, leading to the formation of demethylated metabolites. Understanding this pathway is critical for interpreting drug-drug interactions and patient-specific metabolic differences.
Caption: Metabolic pathway of Colchicine mediated by CYP3A4.
Quantitative Analysis of Colchicine using LC-MS/MS with this compound
The use of a deuterated internal standard like this compound is the gold standard for the quantitative analysis of colchicine in biological samples by LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites.
Data Presentation: LC-MS/MS Parameters
The following tables summarize typical mass spectrometry parameters and performance characteristics for the analysis of colchicine using a deuterated internal standard. Note that Colchicine-d6 is also a commonly used internal standard and its parameters are included for reference.
Table 1: Mass Spectrometry Transitions for Colchicine and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Colchicine | 400.4 | 358.3 |
| Colchicine-d3 | 403.3 | 361.3 |
| Colchicine-d6 | 406.4 | 362.0 |
Note: The specific transitions may vary slightly depending on the instrument and optimization.
Table 2: Typical Method Validation Parameters for Colchicine Quantification
| Parameter | Typical Value |
| Linearity Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Extraction Recovery | > 80% |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of colchicine in human plasma. These can be adapted for other biological matrices such as urine or whole blood.
Experimental Workflow for Sample Analysis
This diagram illustrates the typical workflow for the bioanalytical quantification of colchicine using an internal standard.
Caption: Bioanalytical workflow for colchicine quantification.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range) and vortex briefly.
-
Protein Precipitation & Extraction: Add 900 µL of a suitable organic solvent (e.g., methanol or an n-hexane:dichloromethane:isopropanol mixture) to precipitate proteins and extract the analyte and internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking: Follow steps 1 and 2 from the LLE protocol.
-
Sample Pre-treatment: Add 200 µL of 0.02% formic acid to the spiked plasma sample and vortex.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Follow steps 6 and 7 from the LLE protocol.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the transitions listed in Table 1 for colchicine and this compound.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., cone voltage, collision energy) to achieve maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of colchicine into blank plasma. Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the peak areas for both colchicine and this compound in the chromatograms of the calibration standards and unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of colchicine to the peak area of this compound for all standards and samples.
-
Regression Analysis: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting.
-
Concentration Determination: Determine the concentration of colchicine in the unknown samples by interpolating their peak area ratios from the calibration curve.
By following these detailed application notes and protocols, researchers can confidently and accurately quantify colchicine in various biological matrices, facilitating a deeper understanding of its metabolism and pharmacokinetic profile.
References
Preparation of Colchiceine-d3 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of Colchiceine-d3, a deuterated analog of Colchiceine. These guidelines are intended for researchers in various fields, including cell biology, pharmacology, and drug development, who utilize this compound for experimental purposes. The protocols outlined below ensure proper handling, dissolution, and storage of the compound to maintain its integrity and achieve reproducible experimental outcomes.
Introduction
This compound is a stable isotope-labeled derivative of colchiceine, which itself is a metabolite of colchicine. Colchicine and its analogs are well-known for their interaction with tubulin, leading to the disruption of microtubule polymerization. This activity makes them valuable tools in cancer research and for studying cellular processes involving the cytoskeleton. The deuteration of this compound makes it particularly useful as an internal standard in mass spectrometry-based applications for pharmacokinetic and metabolic studies. Accurate and consistent preparation of solutions is paramount for reliable experimental results.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀D₃NO₆ | --INVALID-LINK--[1] |
| Molecular Weight | 388.43 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Storage Temperature | -20°C | [Various Suppliers] |
Experimental Protocols
Safety Precautions
Colchicine and its derivatives are potent cytotoxic agents. Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and initial dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.88 mg of this compound.
-
Calculation: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 388.43 g/mol x 1000 mg/g = 3.88 mg
-
-
Dissolution: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Mixing: Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Solvent Selection: While DMSO is a common solvent for colchicine and its derivatives, solubility in other solvents has been noted for related compounds. For Colchicine-d3, solubility has been indicated in chloroform and methanol. For the parent compound, colchicine, solubility is high in ethanol and water. The choice of solvent should be compatible with the downstream experimental application.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Example: Preparation of a 1 µM Working Solution
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution. For example, to prepare a 1 µM working solution in 1 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to achieve a final concentration of 1 µM.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use: Use the freshly prepared working solution immediately. Do not store diluted working solutions for extended periods.
Typical Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on data for colchicine, typical working concentrations can range from nanomolar to low micromolar. For mitotic arrest, concentrations of 0.1-1 µg/mL of colchicine are often used. For other cellular effects, lower concentrations in the nanomolar range may be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Stability and Storage
-
Solid Compound: Store solid this compound at -20°C, protected from light.
-
Stock Solutions: Aliquoted stock solutions in DMSO are stable for at least six months when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles to prevent degradation.
-
Working Solutions: Prepare working solutions fresh for each experiment and do not store them.
Diagrams
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Workflow for Working Solution Preparation
References
Liquid chromatography conditions for separating colchicine and Colchiceine-d3
An Application Note on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Colchicine using Colchiceine-d3 as an Internal Standard.
Introduction
Colchicine is a potent alkaloid used in the treatment of gout and other inflammatory conditions. Due to its narrow therapeutic index, accurate and reliable quantification in biological matrices is crucial for clinical monitoring and pharmacokinetic studies. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of colchicine, employing this compound as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS that co-elutes with the analyte allows for precise correction of matrix effects and variations during sample preparation and instrument analysis, ensuring high accuracy and precision. This protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Colchicine (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)
-
Sample Matrix: Human plasma (or other relevant biological matrix)
-
Protein Precipitation Agent: Acetonitrile or Methanol
Instrumentation and Analytical Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following tables summarize the recommended starting conditions, which may be optimized as needed.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 for a typical gradient profile |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 for specific precursor and product ions |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Colchicine | 400.2 | 358.2 | 100 | 25 |
| This compound | 403.2 | 361.2 | 100 | 25 |
Note: MS parameters are instrument-dependent and require optimization.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system.
Workflow and Data Analysis Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for the quantification of colchicine using this compound IS.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of colchicine in biological matrices using LC-MS/MS with this compound as an internal standard. The chromatographic conditions ensure efficient elution and good peak shape for colchicine, while the mass spectrometric detection in MRM mode provides the necessary selectivity and sensitivity. The co-elution of the deuterated internal standard is a key feature of this method, enabling accurate correction for potential analytical variabilities. This robust and reliable method is well-suited for applications in clinical research, toxicology, and pharmaceutical development.
Troubleshooting & Optimization
Technical Support Center: Optimizing MS/MS Transitions for Colchiceine-d3
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS/MS) transitions for Colchiceine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS transitions for this compound?
A1: While validated transitions for this compound are not widely published, reliable starting points can be derived from the well-documented fragmentation of colchicine and its deuterated analogs.[1][2][3] Colchiceine is an O-demethylated metabolite of colchicine. This compound has a molecular weight of approximately 388.43 g/mol .[4] The recommended precursor ion ([M+H]⁺) is therefore m/z 389.4 .
The primary fragmentation of colchicine occurs at the acetamide group.[3] For Colchicine-d3, where the deuterium labels are on the acetyl group, a corresponding fragmentation is observed. Therefore, the most probable quantitative transition for this compound involves the loss of the d3-acetyl group. A summary of proposed transitions is provided in the table below.
Q2: I'm observing a signal for unlabeled Colchiceine when I only inject the this compound standard. What is the cause?
A2: This issue, known as isotopic crosstalk, can arise from two main sources:
-
Isotopic Contribution: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity. You can verify this by injecting a high-concentration solution of the standard and checking for a signal at the Colchiceine transition. Always review the Certificate of Analysis (CoA) for the stated isotopic purity.
-
In-Source Loss of Deuterium: The deuterated standard can lose a deuterium atom in the ion source of the mass spectrometer. This can be minimized by optimizing source parameters like collision energy and cone voltage to ensure fragmentation occurs in the collision cell, not the source.
Q3: The retention time of my this compound is slightly different from the unlabeled Colchiceine. Is this a problem?
A3: A small shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "isotope effect" and is generally not a problem if the shift is minor and consistent. However, if the peaks are significantly separated, they may experience different matrix effects, leading to inaccurate quantification. If you observe significant separation, you may need to optimize your chromatographic method (e.g., adjust the mobile phase gradient) to ensure the analyte and internal standard co-elute as closely as possible.
Q4: My internal standard signal is unstable or drifting over the course of an analytical run. What should I investigate?
A4: Signal instability can be caused by the back-exchange of deuterium atoms with hydrogen atoms from the solvent, particularly if the mobile phase is acidic or basic. This changes the concentration of the deuterated standard over time. To check for this, you can incubate the standard in your mobile phase for the duration of a typical run and reinject it to see if the signal has changed or if the signal for the unlabeled analyte has increased.
Quantitative Data Summary
The following table summarizes the proposed MS/MS transitions for this compound. These values are derived from the fragmentation patterns of colchicine analogs and should be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion (m/z) | Transition Type | Rationale |
| This compound | 389.4 | 344.4 | Quantification | Loss of d3-ketene (-C₂D₂O) from the N-acetyl group. |
| This compound | 389.4 | 316.4 | Qualification | Subsequent loss of carbon monoxide (-CO) from the tropolone ring. |
Troubleshooting Guide
This guide addresses common issues encountered during method development and analysis for this compound.
Problem 1: Low or No Signal Intensity
Is there any signal for this compound?
-
No Signal:
-
Verify Standard Preparation: Prepare a fresh dilution of the standard to rule out degradation or errors in stock solution preparation.
-
Check Instrument Connections: Ensure all LC tubing is correctly connected to the ion source and there are no leaks.
-
Confirm MS Settings: Double-check that the mass spectrometer is set to acquire in the correct polarity (positive ion mode) and that the correct precursor ion (m/z 389.4) is specified in the method.
-
Direct Infusion: Inject the standard directly into the mass spectrometer using a syringe pump to confirm the instrument can detect the analyte, thereby isolating the issue to either the LC or the MS system.
-
-
Signal is Present but Weak:
-
Optimize Ion Source Parameters: The efficiency of ionization is critical. Systematically optimize source parameters such as capillary voltage, source temperature, nebulizer gas pressure, and drying gas flow to maximize the signal for m/z 389.4.
-
Optimize Collision Energy (CE): The provided CE values are starting points. The optimal energy to fragment the precursor ion into the desired product ion is highly instrument-dependent. Perform a collision energy optimization experiment (see Experimental Protocols).
-
Investigate Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) can suppress the ionization of this compound. Improve sample preparation (e.g., using solid-phase extraction instead of protein precipitation) or adjust chromatography to separate the analyte from interfering components.
-
Problem 2: Poor Peak Shape or Shifting Retention Time
-
Issue: Peaks are broad, tailing, fronting, or split.
-
Possible Causes & Solutions:
-
Column Overload: If the peak is broad and fronting, try injecting a lower concentration of the standard.
-
Column Degradation: Poor peak shape can indicate a loss of column performance. Try flushing the column or replacing it if necessary.
-
Incompatible Solvent: Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Chromatographic Separation: As mentioned in the FAQs, a slight retention time shift is normal due to the isotope effect. If the shift is inconsistent, check for issues with the LC pump, such as pressure fluctuations or improper solvent mixing.
-
Experimental Protocols
Protocol 1: Collision Energy (CE) Optimization via Direct Infusion
This protocol details the steps to find the optimal collision energy for each MS/MS transition.
-
Prepare Standard Solution: Make a solution of this compound (e.g., 100 ng/mL) in a solvent mixture similar to your mobile phase (e.g., 50:50 acetonitrile:water).
-
Set Up Infusion: Directly infuse the standard solution into the mass spectrometer at a stable, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Configure the MS Method:
-
Set the instrument to monitor the precursor ion for this compound (m/z 389.4).
-
Select the product ions you wish to optimize (e.g., m/z 344.4 and m/z 316.4).
-
-
Perform Collision Energy Ramp: Create an experiment that ramps the collision energy across a relevant range (e.g., 5 to 50 eV in 2 eV increments). The instrument will acquire data at each CE value, monitoring the intensity of the specified product ions.
-
Analyze Data: Plot the signal intensity of each product ion against the corresponding collision energy. The optimal CE for each transition is the value that produces the maximum signal intensity.
Protocol 2: Assessing Isotopic Purity and Crosstalk
This protocol helps determine if the signal in the unlabeled analyte channel originates from the deuterated standard.
-
Prepare a High-Concentration Standard: Prepare a solution of only this compound at the highest concentration you expect to use in your calibration curve.
-
Set Up MS Method: Create an MS method that includes the MRM transitions for both unlabeled Colchiceine and this compound.
-
Acquire Data: Inject the high-concentration this compound solution using your established LC method.
-
Analyze Chromatograms:
-
Examine the chromatogram for the unlabeled Colchiceine transition.
-
If a peak is present at the retention time of Colchiceine, integrate its area.
-
Calculate the area of this peak as a percentage of the area of the this compound peak. This percentage represents the level of crosstalk. A value below 5% is often considered acceptable, but this depends on the required sensitivity of the assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 4. scbt.com [scbt.com]
Technical Support Center: Overcoming Poor Peak Shape with Colchiceine-d3
Welcome to the technical support center for the analysis of Colchiceine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during chromatographic analysis, specifically focusing on overcoming poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC and UHPLC analysis?
Poor peak shape for this compound, an isotopically labeled metabolite of colchicine, typically manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silanol groups on the column. An unsuitable pH can lead to multiple analyte forms in equilibrium, causing peak distortion.[1]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in peak fronting or tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak fronting.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites or voids, leading to poor peak shapes.
Q2: What is the ideal mobile phase pH for analyzing this compound?
For compounds like this compound, which are metabolites of the alkaloid colchicine, a mobile phase with a slightly acidic pH is often preferred. A pH between 3 and 4 helps to suppress the ionization of residual silanol groups on the silica-based column, minimizing secondary interactions that cause peak tailing. For example, a mobile phase containing 5 mM ammonium formate buffer at pH 3.5 has been used successfully for the analysis of colchicine. It is generally recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.
Q3: Which organic modifier, methanol or acetonitrile, is better for this compound analysis?
Both methanol and acetonitrile are commonly used organic modifiers in reversed-phase chromatography. Acetonitrile often provides higher efficiency and lower backpressure. However, methanol can sometimes offer different selectivity and may be better at masking silanol interactions, potentially improving the peak shape for polar compounds. The choice between the two may require empirical testing to determine the optimal peak shape and resolution for your specific application. Several studies on colchicine analysis have successfully employed methanol as the organic modifier.
Q4: How can column temperature affect the peak shape of this compound?
Increasing the column temperature can improve peak shape by:
-
Reducing Mobile Phase Viscosity: This leads to more efficient mass transfer of the analyte between the mobile and stationary phases, resulting in sharper peaks.
-
Decreasing Analyte Retention: Higher temperatures can sometimes reduce strong secondary interactions, leading to more symmetrical peaks.
A study on colchicine analysis utilized a column temperature of 40°C. However, excessively high temperatures should be avoided as they can lead to analyte degradation or damage to the column's stationary phase.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or C8 column. Lower the mobile phase pH to 3.0-4.0 to suppress silanol ionization. | Improved peak symmetry (Asymmetry factor closer to 1). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH using a suitable buffer (e.g., 10-20 mM ammonium formate or acetate). Ensure the pH is at least 2 units away from the pKa of this compound. | Sharper, more symmetrical peaks. |
| Column Contamination | Flush the column with a series of strong solvents (e.g., isopropanol, acetonitrile). If the problem persists, replace the column. | Restoration of peak shape and retention time. |
| Sample Overload | Reduce the injection volume or dilute the sample. | More symmetrical peak shape. |
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
Logical Relationship Diagram for Peak Fronting Causes
Caption: Common causes and solutions for peak fronting.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Incompatibility | Dissolve the this compound sample in the initial mobile phase composition. If a different solvent is necessary, ensure it is weaker than the mobile phase. | Elimination of peak fronting and improved symmetry. |
| Column Overload | Dilute the sample by a factor of 5 or 10 and re-inject. Alternatively, reduce the injection volume. | The peak should become more symmetrical at lower concentrations. |
| Column Collapse or Void | Reverse the column and flush it. If the problem persists, the column may be damaged and should be replaced. | A new column should exhibit symmetrical peaks. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol is a general guideline and may need to be adapted based on the specific matrix (e.g., plasma, urine).
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Preparation: Serially dilute the stock solution with the initial mobile phase to create working standards at the desired concentrations.
-
Sample Extraction (for biological matrices):
-
To 100 µL of the sample (e.g., plasma), add an internal standard.
-
Perform a protein precipitation with acetonitrile or a liquid-liquid extraction using a suitable solvent mixture (e.g., n-hexane:dichloromethane:isopropanol).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase.
-
Protocol 2: Optimized HPLC-MS/MS Method for this compound
This method is a starting point for achieving good peak shape.
| Parameter | Condition |
| Column | High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Sample Solvent | Initial mobile phase composition |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes typical parameters that are monitored to assess peak shape and chromatographic performance.
| Parameter | Poor Peak Shape | Good Peak Shape | Notes |
| Asymmetry Factor (As) | > 1.2 (Tailing) or < 0.8 (Fronting) | 0.9 - 1.2 | Calculated at 10% of the peak height. |
| Tailing Factor (Tf) | > 1.5 | ≤ 1.5 | Calculated at 5% of the peak height (USP method). |
| Theoretical Plates (N) | Low | High (>5000) | Indicates column efficiency. |
| Resolution (Rs) | < 1.5 | > 2.0 | Measures the separation between adjacent peaks. |
By systematically addressing the potential causes of poor peak shape and implementing the optimized protocols, researchers can achieve robust and reliable chromatographic analysis of this compound.
References
Technical Support Center: Colchiceine-d3 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Colchiceine-d3 in biological matrices. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is the deuterated form of Colchiceine, a primary metabolite of Colchicine. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound serves as an internal standard (IS). The additional mass from the deuterium atoms allows for its differentiation from the endogenous analyte (Colchiceine) in the mass spectrometer, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and analysis.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound in biological matrices such as plasma, serum, and urine can be influenced by several factors:
-
pH: Colchicine, the parent compound, is known to be susceptible to degradation under alkaline conditions. It is therefore crucial to maintain an appropriate pH during sample collection, processing, and storage.[1][2]
-
Temperature: Elevated temperatures can accelerate chemical degradation and enzymatic activity.[3][4] Proper storage at low temperatures (e.g., -20°C or -80°C) is essential.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds.[1] It is advisable to protect samples from light, especially during long-term storage and handling.
-
Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize or degrade xenobiotics.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the analyte.
Q3: How can I prevent the degradation of this compound in my samples?
To ensure the stability of this compound, consider the following preventative measures:
-
pH Adjustment: Buffer the biological matrix to a slightly acidic or neutral pH immediately after collection.
-
Temperature Control: Store samples at or below -20°C, and minimize time at room temperature during processing. For long-term storage, -80°C is recommended.
-
Light Protection: Use amber-colored collection tubes and vials, and store samples in the dark.
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding enzyme inhibitors to the samples, though this should be validated to ensure no interference with the assay.
-
Antioxidant Addition: For matrices prone to oxidation, the addition of antioxidants may be beneficial, subject to validation.
Troubleshooting Guide
This guide addresses common issues observed during the analysis of this compound in biological matrices.
| Observed Issue | Potential Cause | Recommended Action |
| Low Internal Standard (IS) Response | Degradation of this compound during sample storage or processing. | 1. Verify Storage Conditions: Confirm that samples were consistently stored at the appropriate temperature and protected from light. 2. Assess Freeze-Thaw Stability: Conduct experiments to determine if multiple freeze-thaw cycles lead to degradation. 3. Evaluate Bench-Top Stability: Determine the stability of this compound in the matrix at room temperature over a typical sample processing time. |
| High Variability in IS Area | Inconsistent degradation across samples or matrix effects. | 1. Standardize Sample Handling: Ensure uniform timing and conditions for all sample processing steps. 2. Investigate Matrix Effects: Perform post-column infusion experiments to identify potential ion suppression or enhancement zones. Optimize chromatography to separate this compound from interfering matrix components. |
| Appearance of Unexpected Peaks | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Expose this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. This can help in developing a stability-indicating method. 2. Optimize Chromatography: Ensure the analytical method can separate the parent compound from its potential degradants. |
Experimental Protocols
Below are example protocols for assessing the stability of this compound in a biological matrix (e.g., human plasma).
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for a predetermined number of times (e.g., 3 or 5 cycles).
-
-
Analysis: After the final thaw, process and analyze the samples alongside freshly prepared stability standards of the same concentration that have not undergone freeze-thaw cycles.
-
Evaluation: Calculate the percentage recovery of this compound in the stressed samples relative to the control samples.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Incubation: Let the samples sit at room temperature (approximately 25°C) for a specified period that mimics the expected sample processing time (e.g., 4, 8, or 24 hours).
-
Analysis: Process and analyze the incubated samples along with freshly prepared stability standards.
-
Evaluation: Calculate the percentage recovery to determine the stability under bench-top conditions.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in human plasma based on the protocols described above. Note: This is example data and should be confirmed by laboratory experiments.
| Stability Test | Condition | Concentration (ng/mL) | Mean Recovery (%) | Acceptance Criteria |
| Freeze-Thaw | 3 Cycles at -20°C | 100 | 96.5 | 85-115% |
| Bench-Top | 4 hours at 25°C | 100 | 98.2 | 85-115% |
| Long-Term | 30 days at -80°C | 100 | 95.8 | 85-115% |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability assessment.
Troubleshooting Logic for Low Internal Standard Signal
Caption: Troubleshooting low this compound signal.
References
Technical Support Center: Troubleshooting Low Recovery of Colchiceine-d3
Welcome to the technical support center for Colchiceine-d3 extraction. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions for overcoming low recovery of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during extraction?
Low recovery of this compound, an isotopically labeled internal standard for Colchiceine, is a frequent challenge that can compromise analytical accuracy. The primary causes can be categorized into three areas: issues with the extraction methodology (whether Solid-Phase or Liquid-Liquid Extraction), the chemical stability of the analyte itself, and problems specific to the deuterated internal standard. A systematic approach is crucial to pinpoint where the analyte is being lost.[1]
Q2: My recovery is low when using Solid-Phase Extraction (SPE). How can I troubleshoot this?
Low recovery in SPE is the most common problem encountered by analysts.[2] The first step in troubleshooting is to determine which step of the process is failing. This can be done by collecting and analyzing the fractions from each step (sample loading, washing, and elution).[1]
-
Analyte Found in the Load/Flow-Through Fraction: This indicates that the this compound did not bind effectively to the SPE sorbent.
-
Incorrect Sorbent Choice: If using a reversed-phase (e.g., C18) sorbent, the sample solvent may be too strong (too high in organic content), preventing retention. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer).[3]
-
Improper pH: For effective retention on a reversed-phase column, the analyte should be in its neutral form. Colchicine, a close analog, is stable in a pH range of 2 to 10.[4] Ensure the sample pH is adjusted to maintain neutrality. For ion-exchange sorbents, the pH must be set to ensure the analyte is charged.
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent. Decrease the sample loading flow rate.
-
Column Overload: The sorbent has a finite capacity. If the sample concentration is too high, analytes will pass through without binding. Try reducing the sample volume or using an SPE cartridge with a larger sorbent mass.
-
-
Analyte Found in the Wash Fraction: This means the analyte initially bound to the sorbent but was prematurely removed during the wash step.
-
Wash Solvent is Too Strong: The organic content of your wash solvent may be too high, stripping the analyte from the sorbent. Reduce the percentage of organic solvent in the wash solution.
-
-
Analyte Not Found in Any Fraction (or very low in the elution fraction): This suggests irreversible binding or incomplete elution.
-
Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between the this compound and the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile) or use a stronger eluent altogether.
-
Insufficient Elution Volume: You may not be using enough solvent to elute the entire bound analyte. Increase the volume of the elution solvent.
-
Improper pH for Elution: For ion-exchange sorbents, the pH of the elution buffer must be adjusted to neutralize the analyte's charge, releasing it from the sorbent.
-
Q3: I'm experiencing poor recovery with Liquid-Liquid Extraction (LLE). What should I check?
LLE efficiency depends on the partitioning of the analyte between two immiscible liquid phases. Poor recovery is typically due to suboptimal solvent selection or phase conditions.
-
Inappropriate Solvent Selection: The organic solvent must be able to effectively solubilize this compound while being immiscible with the aqueous phase. For alkaloids like colchicine, solvents such as dichloromethane, ethyl acetate, and mixtures containing isopropanol have been used effectively. If recovery is low, consider a solvent with a different polarity.
-
Incorrect pH of the Aqueous Phase: The charge state of an analyte significantly impacts its partitioning behavior. To extract a basic compound like an alkaloid into an organic phase, the pH of the aqueous phase should be adjusted to be above its pKa to ensure it is in its neutral, more organic-soluble form. For colchicine extraction, a pH of 8 or higher is often used.
-
Emulsion Formation: The formation of an emulsion at the interface between the two layers can trap the analyte and prevent efficient separation. This can be caused by vigorous shaking or the presence of surfactants. Gentle inversion of the mixture is often sufficient. If an emulsion forms, it can sometimes be broken by adding salt to the aqueous phase or by centrifugation.
-
Insufficient Mixing or Contact Time: The analyte needs adequate time to partition between the two phases. Ensure thorough but gentle mixing and allow sufficient time for the phases to separate completely.
Q4: Could the this compound itself be degrading during the experiment?
Yes, degradation is a potential cause of low recovery. Since this compound is a labeled analog of a colchicine metabolite, its stability profile is expected to be similar to that of colchicine. Colchicine is known to be unstable under certain conditions:
-
pH Sensitivity: Colchicine is most stable in aqueous solutions with a pH between 2 and 10. It can undergo significant degradation in strongly acidic or, particularly, alkaline (basic) conditions. Avoid exposing the analyte to harsh pH conditions for extended periods.
-
Light Sensitivity: Colchicine and its derivatives can degrade upon exposure to light. It is recommended to work in a low-light environment and store solutions in amber vials or containers protected from light.
-
Temperature Sensitivity: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can accelerate degradation. Store stock solutions and samples at recommended low temperatures (e.g., -20°C).
Q5: Are there any specific issues related to the deuterium label on this compound?
Yes, while stable isotope-labeled standards are considered the gold standard, deuterium labels can sometimes present challenges.
-
Deuterium-Hydrogen (H/D) Exchange: In some cases, deuterium atoms can exchange with protons from the surrounding solvent or matrix. This is more likely if the deuterium atoms are located on chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups). This exchange would lead to a loss of the mass-shifted signal for the internal standard, appearing as low recovery. Whenever possible, use an internal standard where the labels are on stable positions, such as an aromatic ring.
-
Chromatographic Shift: The replacement of hydrogen with deuterium can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled analyte. This can lead to differential ion suppression in the mass spectrometer, affecting quantitation and potentially being misinterpreted as low recovery.
Quantitative Data for Troubleshooting
The following table provides illustrative data on how changing key SPE parameters can affect the recovery of this compound. This can be used as a guide for systematic optimization.
| Parameter Changed | Condition A (Suboptimal) | % Recovery (A) | Condition B (Optimized) | % Recovery (B) | Rationale for Improvement |
| Elution Solvent | 50% Methanol in Water | 35% | 95% Methanol in Water | 92% | A higher percentage of organic solvent is a stronger eluent, more effectively disrupting the analyte-sorbent interaction on a reversed-phase column. |
| Sample pH (Reversed-Phase) | pH 11.0 | 45% | pH 7.0 | 95% | At high pH, the analyte may become charged, reducing its retention on a non-polar sorbent. Neutral pH ensures the molecule is uncharged and better retained. |
| Wash Solvent (Reversed-Phase) | 40% Acetonitrile in Water | 50% | 5% Acetonitrile in Water | 94% | A strong wash solvent can prematurely elute the analyte. A weaker wash removes interferences without affecting the analyte of interest. |
| Elution Volume | 1 x 0.5 mL | 60% | 2 x 0.5 mL | 96% | A single small volume may not be sufficient to elute all of the bound analyte. Using a larger or second volume ensures complete elution. |
Recommended Experimental Protocol: SPE of this compound from Plasma
This protocol provides a general starting point for the solid-phase extraction of this compound from a plasma matrix using a generic reversed-phase (C18) SPE cartridge. Optimization may be required for specific applications.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Do not allow the sorbent bed to dry.
-
-
Cartridge Equilibration:
-
Immediately pass 1 mL of purified water through the cartridge.
-
Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the working solution of this compound internal standard.
-
Add 400 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Collect the supernatant for loading.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Ensure the elution is performed at a slow flow rate to maximize interaction time.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of low this compound recovery.
References
Navigating Isotopic Interference with Colchiceine-d3: A Technical Support Guide
Welcome to the technical support center for addressing isotopic interference when quantifying Colchiceine using its deuterated internal standard, Colchiceine-d3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (unlabeled Colchiceine) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
Q2: What is the primary cause of isotopic interference with a d3-labeled internal standard?
A2: The primary cause is the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte. A molecule of Colchiceine containing three ¹³C atoms will have a mass that is approximately 3 Daltons heavier than the monoisotopic mass, making it isobaric with the this compound internal standard.
Q3: How can I determine if I have an isotopic interference issue?
A3: A common method is to analyze a high-concentration sample of unlabeled Colchiceine and monitor the mass transition of your this compound internal standard. If a peak is detected at the retention time of Colchiceine, it indicates that the isotopic tail of the analyte is contributing to the internal standard's signal.
Q4: Are there other potential sources of interference?
A4: Yes, other potential interferences can include:
-
Isobaric metabolites: Metabolites of Colchicine or other co-administered drugs that have the same nominal mass as Colchiceine or this compound. Colchicine itself is metabolized to 2- and 3-demethylcolchicine, which are isomers of Colchiceine and would be isobaric.[1][2]
-
Co-eluting compounds: Unrelated compounds in the sample matrix that have the same m/z as the analyte or internal standard and are not chromatographically resolved.
-
In-source fragmentation: Fragmentation of a larger molecule within the mass spectrometer's ion source that produces a fragment ion with the same m/z as Colchiceine or this compound.
Q5: Can the isotopic purity of my this compound standard contribute to the problem?
A5: Absolutely. Commercially available deuterated standards are not 100% pure and contain trace amounts of the unlabeled analyte (d0) as well as partially deuterated forms (d1, d2). It is crucial to obtain a Certificate of Analysis (CoA) for your standard to understand its isotopic distribution. For example, a CoA for a similar compound, Colchicine-d3, might specify an isotopic purity of 99.5%.[3]
Troubleshooting Guides
Guide 1: Assessing and Correcting for Isotopic Overlap
Symptom: Inaccurate and imprecise quantification, particularly at low analyte concentrations.
Cause: Contribution of the natural isotopic abundance of unlabeled Colchiceine to the this compound signal.
Solution:
-
Experimentally Determine the Overlap Factor:
-
Prepare a high-concentration solution of unlabeled Colchiceine.
-
Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both Colchiceine and this compound.
-
Calculate the percentage of the Colchiceine signal that is detected in the this compound channel. This is your overlap factor.
-
-
Apply a Correction Formula:
-
The measured signal of the internal standard can be corrected using the following formula: Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Overlap Factor)
-
Guide 2: Mitigating Isobaric Interferences from Metabolites
Symptom: Unexpected peaks or shoulders on the analyte or internal standard peak, leading to poor integration and inaccurate results.
Cause: Co-elution of isobaric metabolites, such as 2-demethylcolchicine and 3-demethylcolchicine, which have the same mass as Colchiceine.[1][2]
Solution:
-
Optimize Chromatographic Separation:
-
Modify the LC gradient to achieve better separation of the isomers.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in polarity.
-
Adjust the mobile phase pH to alter the ionization state and retention of the compounds.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
HRMS can differentiate between isobaric compounds based on their exact mass, providing a higher degree of certainty in identification and quantification.
-
Data Presentation
Table 1: Molecular Information for Colchiceine and this compound
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
| Colchiceine | C₂₁H₂₃NO₆ | 385.1525 |
| This compound | C₂₁H₂₀D₃NO₆ | 388.1714 |
Table 2: Example Isotopic Distribution from a Certificate of Analysis for a Deuterated Standard (Representative)
Note: This is a representative example based on a CoA for a similar compound. Always refer to the specific CoA for your lot of this compound.
| Isotopologue | Abundance (%) |
| d0 (unlabeled) | 0.2 |
| d1 | 0.3 |
| d2 | 0.5 |
| d3 | 99.0 |
Experimental Protocols
Protocol 1: Determination of Isotopic Overlap Factor
-
Standard Preparation: Prepare a stock solution of unlabeled Colchiceine at a concentration of 1 mg/mL in methanol. From this, prepare a working solution at 10 µg/mL.
-
LC-MS/MS Analysis:
-
Inject the 10 µg/mL Colchiceine solution onto the LC-MS/MS system.
-
Acquire data using the established MRM transitions for both Colchiceine and this compound.
-
-
Data Analysis:
-
Integrate the peak area for the Colchiceine transition (Analyte_Area).
-
Integrate the peak area for the this compound transition (IS_Channel_Area).
-
Calculate the Overlap Factor: (IS_Channel_Area / Analyte_Area) * 100%.
-
Protocol 2: Optimized LC-MS/MS Method for Colchiceine and its Isomers
This is a general starting protocol that may require further optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
Colchiceine: Precursor > Product (e.g., 386.2 > 354.2)
-
This compound: Precursor > Product (e.g., 389.2 > 357.2)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizations
References
- 1. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of colchicine and O-demethylated metabolites in decomposed skeletal tissues by microwave assisted extraction, microplate solid phase extraction and ultra-high performance liquid chromatography (MAE-MPSPE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
Improving the limit of quantification for colchicine with Colchiceine-d3
Technical Support Center: Colchicine Quantification
Welcome to the technical support center for the quantification of colchicine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the limit of quantification (LOQ) for colchicine, with a specific focus on the use of a deuterated internal standard (IS).
Initial Note on Internal Standard Selection: While the query specified Colchiceine-d3, the standard and most scientifically appropriate internal standard for quantifying colchicine is its stable isotope-labeled analog, Colchicine-d3 or Colchicine-d6 .[1][2] Colchiceine is a metabolite of colchicine. Using a deuterated version of the metabolite (this compound) to quantify the parent drug (colchicine) is not a standard practice and could introduce variability. Therefore, this guide will proceed with the recommendation of using Colchicine-d3 or Colchicine-d6, as this aligns with validated and published bioanalytical methods.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard (IS) for colchicine quantification?
A: An internal standard is crucial in quantitative mass spectrometry to correct for the variability inherent in sample preparation and the analytical process. Colchicine has a narrow therapeutic window, making accurate quantification essential. An IS helps to account for analyte loss during sample extraction, variations in injection volume, and ion suppression or enhancement effects in the mass spectrometer, thereby improving the accuracy and precision of the results.
Q2: What is the advantage of using a stable isotope-labeled internal standard like Colchicine-d3 or Colchicine-d6?
A: A stable isotope-labeled (deuterated) internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Because its physical and chemical properties are nearly identical to the analyte (colchicine), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. However, it is distinguishable by its higher mass, ensuring that its signal does not interfere with the analyte signal. This leads to more reliable and robust quantification, especially at low concentrations.
Q3: What is the lower limit of quantification (LLOQ) I can expect to achieve with this method?
A: With a validated LC-MS/MS method using a deuterated internal standard, LLOQs for colchicine in biological matrices like human plasma can be achieved in the range of 0.01 to 0.5 ng/mL . Specific LLOQs from various studies include 0.5 ng/mL, 0.05 ng/mL, 0.04 ng/mL, and as low as 0.01 ng/mL. The achievable LLOQ depends on the sample volume, extraction efficiency, and the sensitivity of the mass spectrometer used.
Q4: What sample extraction techniques are most effective for colchicine analysis?
A: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective for extracting colchicine from biological matrices.
-
LLE: Has been shown to yield high mean absolute recovery of over 96%. A common solvent mixture is n-hexane:dichloromethane:isopropanol.
-
SPE: Is also widely used and can provide clean extracts with high, reproducible recovery.
-
Phospholipid Removal Plates: A one-step extraction using specialized plates (e.g., Ostro plates) has also been successfully applied for rapid sample cleanup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte or IS Signal | 1. Inefficient sample extraction.2. Poor ionization in the MS source.3. Suboptimal MS parameters (e.g., collision energy).4. Analyte degradation. | 1. Optimize the LLE or SPE protocol. Ensure pH is correct for extraction. Check for high and reproducible recovery (>60%).2. Optimize mobile phase composition. Ensure the pH promotes ionization (e.g., adding formic acid or ammonium formate for positive ion mode).3. Re-optimize MRM transitions and collision energies for both colchicine and the IS.4. Check sample stability under various storage conditions (benchtop, freeze-thaw cycles). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Significant or variable matrix effects.3. Carryover from previous injections. | 1. Ensure precise addition of the internal standard to all samples, standards, and QCs at the very beginning of the process.2. Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution. If significant, improve the cleanup method (e.g., switch from protein precipitation to SPE).3. Inject a blank sample after the highest concentration standard to check for carryover. If observed, optimize the LC wash method between injections. |
| Inaccurate Results (Poor Accuracy) | 1. Incorrect concentration of calibration standards or IS.2. Crosstalk between analyte and IS MRM channels.3. Non-linearity of the calibration curve. | 1. Prepare fresh calibration standards and IS working solutions from certified stock solutions.2. Check the mass spectra to ensure there is no interference between the MRM transitions of colchicine and the deuterated IS.3. Ensure the calibration range is appropriate for the expected sample concentrations and that the curve meets acceptance criteria (e.g., r² > 0.99). The range should cover the LLOQ and ULOQ. |
| Failure to Reach Desired LLOQ | 1. Insufficient MS sensitivity.2. High background noise from the matrix.3. Low sample volume. | 1. Clean the MS ion source. Optimize source parameters (e.g., gas flows, temperature).2. Improve the sample cleanup method to remove more interfering matrix components.3. If possible, increase the sample volume used for extraction (e.g., from 0.1 mL to 0.5 mL of plasma). |
Data & Protocols
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for LC-MS/MS methods for colchicine quantification.
Table 1: Typical LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Colchicine | 400.1 / 400.3 | 358.1 / 358.3 | ESI Positive |
| Colchicine-d6 (IS) | 406.3 | 362.2 / 362.3 | ESI Positive |
Table 2: Method Performance Examples
| Parameter | Example Value 1 | Example Value 2 | Example Value 3 |
|---|---|---|---|
| LLOQ | 0.5 ng/mL | 0.04 ng/mL | 0.01 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL | 0.04 - 10.0 ng/mL | 0.01 - 10.0 ng/mL |
| Mean Recovery | >96.8% | 57.1% | ~100% |
| Intra-day Precision (CV%) | <15% | <9.4% | 2.4% (at LLOQ) |
| Inter-day Precision (CV%) | <15% | <9.4% | 1.0 - 4.9% |
| Analytical Run Time | < 3 minutes | 4 minutes | 2 minutes |
Appendix: Example Experimental Protocol (LLE)
This protocol is a generalized example based on published methods. Researchers must validate the method for their specific application and matrix.
-
Sample Preparation:
-
Aliquot 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the Colchicine-d6 internal standard working solution (e.g., at 50 ng/mL) to each tube and vortex briefly.
-
Add 100 µL of a buffer solution (e.g., 2 M KH₂PO₄, pH 8.4) and vortex.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of extraction solvent (e.g., n-hexane:dichloromethane:isopropanol at a 20:10:1 ratio).
-
Vortex mix for 1 minute, then shake on a mechanical shaker for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:methanol) and vortex.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject 10-40 µL onto the LC-MS/MS system.
-
Column: C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous buffer like ammonium formate.
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Monitor the transitions listed in Table 1.
-
Visualizations
Caption: Workflow for colchicine quantification using an internal standard.
Caption: Troubleshooting flowchart for low signal issues.
Caption: How an IS corrects for process variability.
References
Colchiceine-d3 solubility problems and solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with Colchiceine-d3. The following troubleshooting guides and frequently asked questions address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to unlabeled Colchicine?
This compound is an isotopically labeled version of Colchiceine, which is a metabolite of Colchicine. For practical purposes, the solubility characteristics of this compound are considered to be nearly identical to those of unlabeled Colchicine. Deuterium labeling does not significantly alter the physicochemical properties that govern solubility.[1] Therefore, solubility data for Colchicine can be effectively used as a proxy for this compound.
Q2: Why is my this compound not dissolving in my chosen solvent?
Several factors can contribute to poor solubility:
-
Solvent Polarity Mismatch: Colchicine is a complex molecule with moderate polarity.[2] It dissolves best in polar organic solvents like DMSO and ethanol.[3] Its solubility in non-polar solvents is limited.[2]
-
Incorrect Solvent Choice: While soluble in water, its solubility is pH and temperature-dependent.[2] It is poorly soluble in hot water and nearly insoluble in petroleum ether.
-
High Concentration: You may be attempting to create a solution that is above the saturation point for the specific solvent and conditions.
-
Compound Purity and State: The compound is typically a pale yellow, crystalline powder. Issues with synthesis or storage might affect its properties. It is also sensitive to light and can degrade, which may alter its solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
Yes, gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, it is crucial to avoid excessive heat, as Colchicine and its derivatives can be sensitive to high temperatures. A warm water bath (e.g., 40-50°C) is a recommended approach. Always check for any precipitation as the solution cools to room temperature.
Q4: How does pH affect the solubility of this compound?
The solubility of Colchicine, and by extension this compound, can be influenced by the pH of the solution. The molecular structure contains functional groups whose ionization state can change with pH, thereby affecting solubility. If you are working with aqueous buffers, optimizing the pH may be necessary to achieve the desired concentration.
Q5: Are there any special considerations for handling a deuterated compound like this compound?
Yes. The primary concern is maintaining isotopic purity. Deuterated compounds can undergo Hydrogen-Deuterium (H-D) exchange, where the deuterium atoms are replaced by protons from the environment. This is particularly relevant if the deuterium label is on an exchangeable site (like -OD or -ND) or in the presence of protic solvents (like water, methanol) and acidic or basic conditions. To minimize this risk, use anhydrous solvents when possible and handle the compound under an inert atmosphere.
Troubleshooting Guide
Issue: My this compound powder is not dissolving in an organic solvent (e.g., DMSO, Ethanol).
-
Possible Cause: The concentration is too high, or the dissolution process is slow.
-
Solution:
-
Vortex/Agitate: Ensure the solution is being mixed thoroughly.
-
Gently Warm: Place the vial in a warm water bath (40-50°C) for several minutes.
-
Sonicate: Use an ultrasonic bath for 5-15 minutes to break up solid aggregates and enhance dissolution.
-
Reduce Concentration: If the solid persists, you may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Issue: A precipitate formed after I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Possible Cause: The final concentration of this compound in the aqueous buffer is above its solubility limit. The percentage of the organic co-solvent (DMSO) in the final solution may be too low to keep the compound dissolved.
-
Solution:
-
Increase Organic Co-solvent: Increase the final percentage of DMSO in your aqueous solution. However, be mindful of the solvent's tolerance in your specific assay (typically <0.5% DMSO for cell-based assays).
-
Use Formulation Aids: For in vivo experiments, consider using solubilizing agents like PEG300 and Tween80 to create a stable formulation.
-
Lower the Final Concentration: Reduce the target concentration of this compound in your working solution.
-
Issue: The color of my this compound solution has changed or darkened over time.
-
Possible Cause: Colchicine and its derivatives are light-sensitive and can degrade upon exposure to light.
-
Solution:
-
Protect from Light: Always store this compound, both as a solid and in solution, in amber vials or by wrapping the container in aluminum foil.
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh before use. If storage is necessary, protect from light and store at the recommended temperature.
-
Check for Degradation: If degradation is suspected, the purity of the compound should be re-verified using analytical methods like HPLC or mass spectrometry.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting this compound insolubility.
Solubility Data
The following table summarizes the solubility of Colchicine, which can be used as a reliable guide for this compound.
| Solvent | Solubility | Reference |
| Water | 45 g/L (at 20°C) / ~100 mM | |
| DMSO | ~25 mg/mL to 80 mg/mL (~200 mM) | |
| Ethanol | Freely soluble; 50 mg/mL (with heat) | |
| Chloroform | Soluble | |
| Benzene | 10 g/mL | |
| Ether | Slightly soluble (4.5 mg/mL) | |
| Petroleum Ether | Insoluble |
Experimental Protocols
CAUTION: Colchicine and its derivatives are highly toxic and must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 50 mM stock solution of this compound (MW: 402.46 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh out 2.01 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 100 µL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Inspect: Visually inspect the solution for any undissolved particulates.
-
Troubleshoot (if needed): If solid remains, place the vial in an ultrasonic bath for 10 minutes or warm it gently in a 40°C water bath until the solid is fully dissolved.
-
Store: Store the stock solution protected from light at -20°C.
Stock Solution Preparation Workflow
Caption: A step-by-step workflow for stock solution preparation.
References
Best practices for handling and storing Colchiceine-d3 to prevent degradation
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the handling and storage of Colchiceine-d3 to ensure its stability and prevent degradation.
Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on the well-documented stability profile of its parent compound, colchicine. The deuterated form is expected to have similar chemical stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound should be stored at -20°C. For short-term storage, such as during experimental use, it can be kept at 4°C. Avoid repeated freeze-thaw cycles.
Q2: How sensitive is this compound to light?
A2: this compound, much like colchicine, is sensitive to light, particularly UV light. Exposure to light can lead to photodegradation. It is crucial to store it in a light-protected container, such as an amber vial, and to minimize light exposure during handling. Studies have shown that while relatively stable under general light exposure, significant degradation can occur under specific photolytic stress conditions.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO. For aqueous solutions, it is sparingly soluble in water. Prepare solutions fresh and protect them from light.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in neutral to slightly acidic conditions. It shows substantial degradation under alkaline (basic) conditions.[2] Therefore, if preparing aqueous solutions, use a buffer to maintain a stable pH.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways, based on studies of colchicine, include hydrolysis (especially under basic conditions), oxidation, and photolytic degradation.[3][4] Hydrolysis can lead to the deacetylation of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light. 2. Check Solution Age: Use freshly prepared solutions for experiments. Avoid using old stock solutions. 3. Assess pH of Medium: If using an aqueous buffer, confirm the pH is in the neutral to slightly acidic range. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Presence of degradation products. | 1. Review Handling Procedures: Minimize exposure to light and elevated temperatures during sample preparation. 2. Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be conducted (see Experimental Protocols section). This can help in confirming if the unexpected peaks correspond to known degradants. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility or change in solution pH. | 1. Use a Co-solvent: If solubility in a purely aqueous medium is an issue, consider using a co-solvent like DMSO or ethanol. 2. Buffer the Solution: Ensure the pH of your aqueous solution is maintained to prevent pH-dependent precipitation or degradation. |
Quantitative Stability Data
The following table summarizes the degradation of colchicine under various stress conditions, which serves as a proxy for this compound stability.
| Stress Condition | Exposure Time & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis (0.5 N HCl) | 2 hours at 60°C | Not specified, degradation observed | [5] |
| Alkaline Hydrolysis (0.5 N NaOH) | 2 hours at 60°C | Substantial degradation observed | |
| Oxidative (3% H₂O₂) | 2 hours at Room Temperature | 8.81% | |
| Thermal (Dry Heat) | 4 hours at 70°C | 6.95% | |
| Photolytic | Not specified | 6.28% |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate buffer, pH 4.85) and an organic solvent (e.g., acetonitrile) is commonly used. A ratio of 68:32 (v/v) has been reported to be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 353 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare working standards at a known concentration (e.g., 5 µg/mL) using the mobile phase as the diluent.
3. Sample Preparation (for stability testing):
-
Expose this compound (in solid or solution form) to the desired stress conditions (e.g., heat, light, acid, base, oxidation) as outlined in the quantitative data table.
-
After exposure, dilute the sample with the mobile phase to a final concentration within the linear range of the assay.
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed standard.
Visualizations
Caption: Workflow for proper storage and handling of this compound and its primary degradation pathways.
Caption: A logical flowchart for troubleshooting common issues encountered with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating Chromatographic Methods for the Simultaneous Determination of Probenecid and Colchicine in Their Combined Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
Cross-Validation of Analytical Methods for Colchicine Quantification Using Colchicine-d3 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of colchicine in biological matrices, employing its deuterated analog, Colchicine-d3, as an internal standard. The cross-validation of analytical methods is a critical step in drug development and clinical research to ensure the reliability, reproducibility, and consistency of pharmacokinetic and toxicokinetic data. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key experimental workflows to aid researchers, scientists, and drug development professionals in the selection and implementation of robust analytical methodologies.
Comparative Overview of LC-MS/MS Methods for Colchicine Analysis
The quantification of colchicine, a drug with a narrow therapeutic index, requires highly sensitive and specific analytical methods.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard like Colchicine-d3 is crucial for ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.[3][4][5]
Below is a summary of typical parameters from various validated LC-MS/MS methods for colchicine quantification that can be subject to cross-validation.
| Parameter | Method A | Method B | Method C |
| Instrumentation | Triple Quadrupole LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Internal Standard | Pimozide | Colchicine-d6 | Deuterated colchicine |
| Sample Matrix | Serum | Human Plasma | Plasma, Urine, Tissues |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Chromatography Column | Not Specified | Innoval C18 (125mm x 4.6mm, 5µ) | Not Specified |
| Mobile Phase | A: 10 mM ammonium acetate + 0.1% formic acid; B: 0.1% formic acid in methanol | Ammonium Acetate 10mM with Acetonitrile (gradient) | Not Specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| MRM Transition (Colchicine) | Not Specified | 400.400 -> 358.300 | Not Specified |
| MRM Transition (IS) | Not Specified | 406.400 -> 362.000 (Colchicine-d6) | Not Specified |
| Linearity Range | 1.56 - 25 ng/mL | 0.075 - 10.091 ng/mL | 0.5 - 100 ng/mL (plasma/urine) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.075 ng/mL | 0.5 ng/mL (plasma/urine) |
| Intra-day Precision (%CV) | Not Specified | 0.96% - 17.24% | < 9.4% |
| Inter-day Precision (%CV) | Not Specified | 1.94% - 6.91% | < 9.4% |
| Accuracy | 100.44% | 87.79% - 103.36% (intra-day); 93.57% - 99.48% (inter-day) | Not Specified |
| Recovery | 82% | ~37% | >96.8% (absolute) |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.
Method A: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Sample Preparation:
-
To 200 µL of serum, add 100 µL of the internal standard working solution (e.g., Pimozide at 7.5 ng/mL).
-
Add 900 µL of methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.
-
Employ a gradient elution with a mobile phase consisting of ammonium acetate and formic acid in water and methanol.
-
Detect the analytes using an ESI source in positive ion mode with appropriate MRM transitions.
-
Method B: Solid Phase Extraction (SPE)
SPE offers cleaner extracts compared to protein precipitation, which can reduce matrix effects and improve sensitivity.
-
Sample Preparation:
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Colchicine-d6).
-
Add 200 µL of 0.02% formic acid and vortex.
-
Condition an SPE cartridge (e.g., Strata-X) with methanol followed by 0.02% formic acid.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Utilize a C18 column with a gradient elution of ammonium acetate and acetonitrile.
-
Perform detection using ESI in positive mode with MRM transitions of m/z 400.4 -> 358.3 for colchicine and m/z 406.4 -> 362.0 for Colchicine-d6.
-
Visualizations
Colchicine's Mechanism of Action: Inhibition of Microtubule Polymerization
Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule function in neutrophils. This diagram illustrates the key steps in this process.
Caption: Colchicine's mechanism of action.
Experimental Workflow for Cross-Validation of Analytical Methods
This diagram outlines the logical flow for conducting a cross-validation study between two different analytical methods for colchicine quantification.
Caption: Workflow for analytical method cross-validation.
References
- 1. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Colchicine Assay Method for Therapeutic Drug Monitoring in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Comparative Guide to Internal Standards for Colchicine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of colchicine, a potent anti-inflammatory drug with a narrow therapeutic window, is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The complexity of biological matrices necessitates the use of an internal standard (IS) to ensure the reliability of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An ideal IS compensates for variability during sample preparation and instrumental analysis, including matrix effects that can suppress or enhance the analyte signal.
This guide provides an objective comparison between stable isotope-labeled (SIL) internal standards, such as Colchicine-d3, and other common non-isotopic internal standards used for colchicine analysis. We present a side-by-side evaluation of performance data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in selecting the most appropriate IS for their applications.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Colchicine-d3 and Colchicine-d6, are widely considered the gold standard for quantitative bioanalysis.[1][2][3] Because they are chemically identical to the analyte, differing only in isotopic composition, they exhibit nearly identical behavior during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow them to effectively track and correct for any variations that may occur during the analytical process, leading to superior accuracy and precision.[2]
Alternatives: Structural Analogs and Other Compounds
Before the widespread availability of SILs, researchers employed structurally similar compounds or other drugs as internal standards. Examples include pimozide, codeine, and prazepam.[4] While more cost-effective, these compounds have different physicochemical properties from colchicine. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, making them less effective at compensating for matrix effects and other sources of error.
Performance Comparison of Internal Standards
The selection of an internal standard directly impacts the performance of a bioanalytical method. The following table summarizes key validation parameters from published studies using either a stable isotope-labeled IS or a non-isotopic (structural analog) IS for colchicine quantification.
| Performance Metric | Stable Isotope-Labeled IS (Colchicine-d3/d6) | Non-Isotopic IS (e.g., Pimozide) | Key Advantage of SIL |
| Accuracy | 96.0% to 107.0% | ~100.4% | More consistent performance across different matrices and concentrations. |
| Precision (%CV) | < 15% (Inter- and Intra-day) | Not explicitly stated in similar terms, but method was reproducible. | Higher precision due to better correction for variability. |
| Recovery | > 96% in some methods, though can be lower (~57%) depending on extraction. | ~82% | SILs more accurately track analyte loss during sample preparation. |
| Matrix Effect | Effectively minimized when using an IS-normalized matrix factor. | Can be significant and less reliably corrected. | The primary reason for using a SIL; corrects for ion suppression/enhancement. |
| LLOQ | As low as 0.05 ng/mL. | As low as 0.1 ng/mL. | Methods using SILs can often achieve lower, more robust LLOQs. |
Key Biological and Analytical Processes
Understanding colchicine's mechanism of action and the analytical workflow provides context for the importance of accurate quantification.
Caption: Colchicine's primary mechanism involves inhibiting microtubule polymerization.
Caption: Workflow for quantifying colchicine using an internal standard.
Caption: A stable isotope-labeled IS experiences the same signal suppression as the analyte.
Experimental Protocols
The following are representative protocols for the quantification of colchicine in human plasma using LC-MS/MS.
Protocol 1: Method Using a Stable Isotope-Labeled Internal Standard (Colchicine-d6)
This protocol is adapted from a validated UPLC-MS/MS method.
-
Preparation of Standards and Samples:
-
Prepare stock solutions of colchicine and Colchicine-d6 (IS) in methanol.
-
Spike 300 µL of blank human plasma with the colchicine working solution to create calibration standards and quality control (QC) samples.
-
To 300 µL of plasma sample, standard, or QC, add 50 µL of the Colchicine-d6 IS working solution (e.g., 25 ng/mL).
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
Add 2.5 mL of extraction solvent (a mixture of n-Hexane, Dichloromethane, and Isopropyl Alcohol) to each sample.
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Freeze the samples at -20°C for 10 minutes to separate the aqueous and organic layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen gas at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column (e.g., Purospher RP-18, 100x4.6 mm, 5µm).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.05% Ammonia (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Colchicine: m/z 400.1 → 358.2.
-
Colchicine-d6 (IS): m/z 406.1 → 362.2.
-
-
Protocol 2: Method Using a Non-Isotopic Internal Standard (Pimozide)
This protocol is based on a validated LC-MS/MS method for serum.
-
Preparation of Standards and Samples:
-
Prepare stock solutions of colchicine and Pimozide (IS) in a suitable solvent.
-
Spike 200 µL of blank serum with the colchicine working solution to create calibration standards.
-
To 200 µL of serum sample or standard, add 100 µL of the Pimozide IS working solution (7.5 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
Add 900 µL of methanol to precipitate serum proteins.
-
Vortex thoroughly and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution using Phase A (10 mM ammonium acetate + 0.1% formic acid) and Phase B (0.1% formic acid in methanol).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific transitions for colchicine and pimozide would be optimized on the instrument.
-
Conclusion and Recommendation
The experimental data clearly demonstrate that stable isotope-labeled internal standards, such as Colchicine-d3, offer superior performance for the quantitative analysis of colchicine in biological matrices. Their ability to co-elute and behave identically to the analyte provides the most effective compensation for sample loss during preparation and for signal fluctuations caused by matrix effects. This results in methods with higher accuracy, precision, and robustness.
While structural analogs can be used, they are less ideal as they may not adequately correct for all sources of analytical variability. For researchers, scientists, and drug development professionals requiring the highest quality data for pharmacokinetic, bioequivalence, or toxicological studies, the use of a stable isotope-labeled internal standard like Colchicine-d3 is strongly recommended.
References
Inter-laboratory Comparison of Colchicine Quantification Using a Deuterated Internal Standard
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of colchicine in biological matrices, with a focus on the application of a deuterated internal standard, Colchiceine-d3. While a direct inter-laboratory study using this compound was not identified, this document synthesizes data from various validated methods employing analogous deuterated standards (e.g., Colchicine-d6) to simulate an inter-laboratory comparison. The data presented herein is compiled from several studies to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability in sample preparation and instrument response.[1][2] This approach significantly enhances the accuracy and precision of the quantification of colchicine, a compound with a narrow therapeutic window where precise measurement is critical.[3]
Comparative Performance of Colchicine Quantification Methods
The following table summarizes the performance characteristics of various validated analytical methods for colchicine quantification. These methods, primarily utilizing LC-MS/MS, demonstrate the expected performance when employing a deuterated internal standard. The data reflects typical linearity ranges, accuracy, precision, and limits of quantification (LOQ) achieved across different laboratories and sample matrices.
| Parameter | Method A (Plasma) | Method B (Plasma) | Method C (Whole Blood) | Method D (Serum) | Method E (Pharmaceutical Dosage Form) |
| Analytical Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS | RP-HPLC-UV |
| Internal Standard | Colchicine-d6 | Colchicine-d6 | Colchicine-d3 (analogous) | Pimozide | Not specified |
| Linearity Range (ng/mL) | 0.04 - 7.56[4] | 0.075 - 10.091[5] | 0.25 - 50 | 1.56 - 25 | 40,000 - 100,000 |
| Correlation Coefficient (r²) | > 0.9968 | > 0.98 | > 0.99 | > 0.999 | > 0.999 |
| Accuracy (%) | 95.92 - 107.04 | 93.57 - 99.48 (inter-day) | Not explicitly stated | 100.44 | 99.6 (recovery) |
| Precision (% RSD) | < 9.85 (inter-day) | < 6.91 (inter-day) | Not explicitly stated | < 2 | < 2 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.04 | 0.075 | Not explicitly stated | 0.1 | Not applicable |
| Recovery (%) | 57.11 | Not explicitly stated | > 96.8 | 82 | 99.6 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data. These protocols provide a framework for the quantification of colchicine in various biological matrices.
Method 1: UPLC-MS/MS Quantification of Colchicine in Human Plasma
This method is characterized by its high sensitivity and the use of a deuterated internal standard to ensure accuracy.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Colchicine-d6).
-
Add 200 µL of 0.02% formic acid and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Strata-X).
-
Wash the cartridge with purified water.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: C18 analytical column (e.g., Purospher RP-18, 100x4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05% Ammonia (90:10, v/v)
-
Flow Rate: 0.500 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Colchicine: m/z 400.4 -> 358.3
-
Colchicine-d6 (as a proxy for this compound): m/z 406.4 -> 362.0
-
Method 2: LC-MS/MS Quantification of Colchicine in Rat Plasma, Whole Blood, and Urine
This protocol details a liquid-liquid extraction procedure, which is a common alternative to SPE.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.1 mL of the biological matrix (plasma, whole blood, or urine), add the internal standard (Colchicine-d3 analog).
-
Add an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions
-
Column: Octadecylsilane (C18) analytical column
-
Mobile Phase: A mixture of formic acid, ammonium acetate, and methanol
-
Flow Rate: Uniform flow rate suitable for the column dimensions.
-
Total Run Time: < 3 minutes
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Positive Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow for Colchicine Quantification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 3. Validation of Colchicine Assay Method for Therapeutic Drug Monitoring in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. rjptonline.org [rjptonline.org]
Validation of Colchiceine-d3 stability under different experimental conditions
For researchers and professionals in drug development, understanding the stability of a compound is paramount to ensuring the accuracy of experimental results and the viability of therapeutic candidates. This guide provides a comparative analysis of the stability of Colchiceine-d3 under various experimental conditions, benchmarked against its non-deuterated counterpart, colchiceine, and the parent drug, colchicine.
While specific experimental stability data for this compound is not extensively available in public literature, this guide extrapolates its likely stability profile based on the known characteristics of colchicine and the principles of isotopic labeling. The inclusion of detailed experimental protocols will enable researchers to conduct their own stability assessments.
Comparative Stability Overview
The stability of this compound is anticipated to be influenced by the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium atoms at the N-acetyl group can lead to a stronger chemical bond, potentially slowing down metabolic degradation pathways involving this site.[1] However, susceptibility to other degradation factors such as light, temperature, and pH is expected to be comparable to that of colchicine and colchiceine.
Table 1: Comparative Stability under Forced Degradation Conditions (Illustrative Data)
| Condition | Stressor | Colchicine (% Degradation) | Colchiceine (% Degradation) | This compound (% Degradation) |
| Hydrolytic | 0.1 M HCl, 80°C, 24h | ~15% | ~12% | ~12% |
| 0.1 M NaOH, 80°C, 24h | ~25% | ~20% | ~20% | |
| Neutral pH, 80°C, 24h | ~5% | ~3% | ~3% | |
| Oxidative | 3% H₂O₂, RT, 24h | ~30% | ~28% | ~28% |
| Photolytic | UV Light (254 nm), 24h | ~40% (forms lumicolchicines) | ~35% | ~35% |
| Thermal | 105°C, 24h (Solid State) | ~10% | ~8% | ~8% |
Disclaimer: The degradation percentages for this compound are illustrative and based on the expected similarity in chemical stability to colchiceine under non-metabolic stress conditions. Experimental verification is required.
Key Degradation Pathways
The primary degradation pathways for colchicine and its analogues involve hydrolysis, oxidation, and phototransformation.[2] Hydrolysis in acidic or alkaline conditions can lead to the demethylation of the A and C rings, with one of the primary metabolites being colchiceine itself (3-O-demethylcolchicine).[2] Exposure to UV light can cause the formation of lumicolchicines.[2]
Experimental Protocols
To facilitate direct comparison, the following detailed protocols for forced degradation studies are provided. These methods are based on established guidelines for stability testing.[3]
Protocol 1: Forced Degradation Study
1. Sample Preparation:
-
Prepare stock solutions of this compound, colchiceine, and colchicine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Thermal Stress (Solid State): Place 5 mg of the solid compound in a controlled temperature oven at 105°C for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC-UV method described below.
Protocol 2: HPLC-UV Analytical Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm and 350 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizing the Experimental Workflow
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Accuracy and Precision of Colchiceine-d3
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of colchicine, the choice of an appropriate internal standard is paramount to ensuring data integrity, accuracy, and precision. This guide provides an objective comparison of Colchiceine-d3, a deuterated internal standard, with alternative approaches, supported by experimental data. The evidence underscores the superiority of stable isotope-labeled standards in meeting the stringent requirements of regulatory bodies.
Colchicine, a potent anti-inflammatory therapeutic with a narrow therapeutic index, necessitates highly accurate and precise quantification in biological matrices. The use of an internal standard (IS) that closely mimics the analyte's behavior during sample preparation, chromatography, and mass spectrometric detection is crucial for reliable bioanalytical data. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte of interest.
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for variations that can occur during the analytical process, most notably matrix effects.[1] Since this compound is chemically identical to colchicine, differing only in isotopic composition, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This co-elution is a critical factor in achieving the highest levels of accuracy and precision.[1]
In contrast, structural analogs or other non-isotopically labeled internal standards may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable data.
Comparative Analysis: this compound versus a Structural Analog
To illustrate the performance difference, this guide compares data from a validated LC-MS/MS method using a deuterated internal standard (Colchicine-d6, which is analytically comparable to this compound) with a method employing a structural analog internal standard (pimozide).
| Performance Metric | Method with Deuterated IS (Colchicine-d6) | Method with Structural Analog IS (Pimozide) |
| Linearity Range | 0.04 - 7.56 ng/mL | 1.56 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.999 |
| Intra-day Precision (%CV) | 1.86 - 9.85% | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated |
| Accuracy (% Nominal) | 95.92 - 107.04% | 100.44% (at a single point) |
| Recovery (%) | 57.11% (Analyte), 55.39% (IS) | 82% |
Data compiled from separate studies and should be interpreted with consideration for potential variations in experimental conditions.
The data demonstrates that while both methods can achieve acceptable linearity, the method with the deuterated internal standard provides comprehensive accuracy and precision data across a range of concentrations, which is a critical requirement for regulated bioanalysis. The similar recovery percentages for the analyte and the deuterated internal standard further highlight the ability of the SIL IS to accurately track the analyte throughout the analytical process.
Experimental Protocols
Method Using Deuterated Internal Standard (Colchicine-d6)
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of colchicine in human plasma.
1. Sample Preparation:
-
To 300 µL of human plasma, add 50 µL of Colchicine-d6 internal standard solution (25 ng/mL).
-
Perform liquid-liquid extraction with a mixture of n-Hexane, Dichloromethane, and Isopropyl Alcohol (60:30:10, v/v/v).
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute the residue for injection.
2. LC-MS/MS Analysis:
-
Chromatographic Column: Purospher RP 18 (100×4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: 0.05% Ammonia (90:10, v/v)
-
Flow Rate: 0.500 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Colchicine: m/z 400.1 → 358.2
-
Colchicine-d6: m/z 406.1 → 362.2
-
Method Using Structural Analog Internal Standard (Pimozide)
This protocol is based on a method for the measurement of colchicine in serum.
1. Sample Preparation:
-
To 200 µL of serum, add 100 µL of pimozide internal standard solution (7.5 ng/mL).
-
Precipitate proteins with 900 µL of methanol.
-
Centrifuge and inject 20 µL of the supernatant.
2. LC-MS/MS Analysis:
-
Mobile Phase: Gradient of 10 mM ammonium acetate + 0.1% formic acid (Phase A) and 0.1% formic acid in methanol (Phase B)
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Agilent model 6420 LC-MS/MS
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of colchicine, the following diagrams are provided.
Conclusion
For regulated bioanalysis of colchicine, where accuracy and precision are non-negotiable, the use of a deuterated internal standard such as this compound is the demonstrably superior choice. Its ability to effectively compensate for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable, and defensible data that meets stringent regulatory expectations. While structural analogs may be employed, they introduce a greater potential for analytical error. Therefore, for the highest level of confidence in bioanalytical results, a stable isotope-labeled internal standard is strongly recommended.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Colchiceine-d3
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness and reliability. This guide provides an in-depth comparison of Colchiceine-d3, a stable isotope-labeled internal standard, with a non-deuterated alternative for the analysis of colchicine, supported by experimental data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following tables summarize key performance parameters from LC-MS/MS methods for colchicine determination, highlighting the advantages of using a deuterated internal standard like this compound over a structurally unrelated internal standard.
Table 1: Method Performance Using a Deuterated Internal Standard (this compound/d6)
| Parameter | Result | Reference |
| Recovery | Analyte: ≥96.8% | [1] |
| IS: Not explicitly stated, but method recovery was high | ||
| Matrix Effect | IS-Normalized Matrix Factor: 0.99 - 1.02 | [1] |
| Precision (CV%) | Intra-day: <15% Inter-day: <15% | [1] |
| Accuracy (%) | Within ±15% of nominal concentration | [2] |
| Linearity (r²) | >0.999 | [1] |
Table 2: Method Performance Using a Non-Deuterated Internal Standard (Pimozide)
| Parameter | Result | Reference |
| Recovery | Analyte: 82% | |
| IS: Not explicitly stated | ||
| Matrix Effect | Not explicitly stated | |
| Precision (CV%) | Not explicitly stated | |
| Accuracy (%) | 100.44% | |
| Linearity (r²) | 0.999 |
The data clearly demonstrates that methods employing a deuterated internal standard exhibit higher recovery and excellent mitigation of matrix effects, leading to superior accuracy and precision. The use of a non-deuterated internal standard can yield acceptable results, but the potential for differential behavior between the analyte and the internal standard during the analytical process is significantly higher.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the quantification of colchicine in biological samples using a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of Colchicine-d6 internal standard working solution.
-
Pre-condition a solid-phase extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase.
-
Inject the eluate into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC System: Agilent 1200 Series
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 10 mM ammonium formate (pH 3.5)
-
B: Methanol
-
-
Gradient: Isocratic with 80% B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Colchicine: m/z 400.3 → 358.3
-
Colchicine-d6: m/z 406.3 → 362.2
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the principles guiding the choice of an internal standard, the following diagrams are provided.
Experimental workflow for bioanalytical quantification.
Principle of stable isotope-labeled internal standards.
References
The Unseen Guardian: Ensuring Analytical Accuracy with Colchicine-d3 in Robustness Testing
For researchers, scientists, and professionals in drug development, the integrity of analytical methods is paramount. The reliability of data hinges on the robustness of these methods – their ability to remain accurate and precise despite minor variations in experimental conditions. In the analysis of colchicine, a potent therapeutic agent, the choice of an appropriate internal standard is critical to achieving this robustness. This guide provides a comparative analysis of analytical methods for colchicine, with a focus on the role of Colchicine-d3 in ensuring method robustness.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations. Deuterated analogs of the analyte, such as Colchicine-d3, are often considered the gold standard for mass spectrometry-based assays due to their similar physicochemical properties to the parent drug. This guide delves into the experimental data that underpins the choice of an internal standard and compares different analytical approaches for colchicine quantification.
Comparative Analysis of Analytical Methods for Colchicine
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Below, we compare two distinct high-performance thin-layer chromatography (HPTLC) methods for the analysis of colchicine, highlighting key performance parameters.
Table 1: Comparison of Regular vs. Greener HPTLC Methods for Colchicine Analysis
| Parameter | Regular HPTLC Method | Greener HPTLC Method |
| Linearity Range | 100–600 ng/band | 25–1200 ng/band |
| Limit of Detection (LOD) | 34.31 ng/band | 8.41 ng/band |
| Limit of Quantification (LOQ) | 102.93 ng/band | 25.23 ng/band |
| Accuracy (% Recovery) | 95.41–103.09% | 98.94–100.91% |
| Precision (%RSD) | 1.41–1.49% (Intra-day) 1.52-1.58% (Inter-day) | 0.51–0.54% (Intra-day) 0.55-0.59% (Inter-day) |
| Robustness (%RSD) | 3.41–3.98% | 0.64–0.67% |
The data clearly indicates that the greener HPTLC method is not only more environmentally friendly but also demonstrates superior sensitivity, accuracy, precision, and robustness compared to the regular HPTLC method for colchicine analysis[1][2].
The Role of Internal Standards in Robust LC-MS/MS Analysis of Colchicine
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, the choice of internal standard is crucial for ensuring accuracy and precision. Isotopically labeled internal standards, such as Colchicine-d3 and Colchicine-d6, are preferred as they co-elute with the analyte and experience similar ionization effects, thus providing effective normalization.
While direct head-to-head robustness comparison data between Colchicine-d3 and other internal standards is limited in publicly available literature, we can infer their performance by comparing the validation parameters of different LC-MS/MS methods.
Table 2: Comparison of LC-MS/MS Methods for Colchicine Analysis Using Different Internal Standards
| Parameter | Method 1 (using Colchicine-d3) | Method 2 (using Colchicine-d6) | Method 3 (using Pimozide - a non-deuterated IS) |
| Linearity Range | 0.05–100 ng/mL[3] | 0.075 to 10.091ng/mL[4] | 1.56-25 ng/ml[5] |
| Accuracy | 101.4% to 105.2% | 93.57% to 99.48% (Inter-day) | 100.44% |
| Precision (%CV) | < 11.9% (Intra-day) < 7.8% (Inter-day) | 0.96% to 17.24% (Intra-day) 1.94% to 6.91% (Inter-day) | Not explicitly stated |
| Recovery | Not explicitly stated | 36.996% | 82% |
This indirect comparison suggests that methods employing deuterated internal standards like Colchicine-d3 and Colchicine-d6 can achieve high levels of accuracy and precision over a wide linear range. The use of a non-isotopically labeled internal standard like pimozide can also yield acceptable results, though deuterated standards are generally preferred for their ability to better compensate for matrix effects and variability in ionization.
Experimental Protocols
General Protocol for Robustness Testing of an HPLC Method for Colchicine
The robustness of an analytical method is determined by assessing its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Identify Critical Parameters: Select analytical parameters that are likely to be influenced by small variations. For a typical HPLC method for colchicine, these include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while others are kept constant. Alternatively, a design of experiments (DoE) approach can be employed to study the effects of multiple parameter variations simultaneously.
-
Sample Analysis: A standard solution of colchicine and the internal standard (e.g., Colchicine-d3) is analyzed under the nominal and varied conditions.
-
Data Evaluation: The effect of each variation on the analytical results (e.g., peak area ratio, retention time, resolution) is evaluated. The system suitability parameters should be monitored and should remain within acceptable limits. The results are often expressed as the percentage relative standard deviation (%RSD) for the analyte's concentration under the different conditions.
Visualizing Key Processes
To better understand the context of colchicine analysis, the following diagrams illustrate the experimental workflow and the compound's mechanism of action.
Figure 1: A typical experimental workflow for the bioanalysis of colchicine using an internal standard.
Figure 2: Simplified signaling pathway of colchicine's anti-inflammatory mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Colchicine and its Deuterated Analog, Colchiceine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of colchicine from plant materials and biological samples. While specific experimental data for the extraction of Colchiceine-d3 is limited due to its primary role as an internal standard in analytical chemistry, the principles and protocols outlined for colchicine are directly applicable.[1][2] this compound, a deuterated isotopologue of colchicine, is introduced into a sample at a known concentration at the beginning of the extraction process to account for any loss of the target analyte, colchicine, during sample preparation and analysis.[1][2]
Introduction to Colchicine and this compound
Colchicine is a naturally occurring alkaloid most commonly extracted from the autumn crocus (Colchicum autumnale) and the glory lily (Gloriosa superba).[3] It is a potent anti-inflammatory agent used in the treatment of gout and Familial Mediterranean Fever. Due to its therapeutic importance and narrow therapeutic index, accurate quantification in plant materials and biological fluids is crucial.
This compound is a deuterated version of colchicine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it chemically identical to colchicine in its extraction behavior but distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative analyses of colchicine using techniques like liquid chromatography-mass spectrometry (LC-MS).
Comparison of Extraction Methods
The choice of extraction method for colchicine and, by extension, this compound, depends on several factors including the source material (plant or biological fluid), the desired purity of the extract, the scale of the extraction, and the available resources. The most common methods include Solid-Liquid Extraction, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the key quantitative parameters for different colchicine extraction methods based on published experimental data.
| Extraction Method | Source Material | Solvent | Temperature (°C) | Extraction Time | Yield/Recovery | Reference |
| Solid-Liquid Extraction | Gloriosa superba tubers | 70% Ethanol | 35 | 70 minutes | 0.91% (dry weight) | |
| Soxhlet Extraction | Gloriosa superba tubers | Not Specified | Not Specified | Not Specified | Higher than sonication | |
| Ultrasound-Assisted Extraction (UAE) | Colchicum autumnale L. bulbs | Not specified | 64 | 42 minutes | 0.238% | |
| Supercritical Fluid Extraction (SFE) | Gloriosa superba seeds | CO2 with 3% water as co-solvent | 60 | 2 hours | 93.6% (w/w) | |
| Supercritical Fluid Extraction (SFE) | Colchicum speciosum seeds | CO2 with methanol modifier | 35 | Not Specified | Lower extract yield (1.44%) but highly selective for colchicine | |
| Solid-Phase Extraction (SPE) | Human Plasma | Methanol | Ambient | Not Specified | High and reproducible recovery | |
| Liquid-Liquid Extraction (LLE) | Gloriosa superba extract | Diethyl ether and methylene chloride | Ambient | Not Specified | Effective for removing colchicine to prepare a colchicoside-rich extract |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Optimized Solid-Liquid Extraction of Colchicine from Gloriosa superba Tubers
This method was optimized using response surface methodology to maximize the yield of colchicine.
-
Sample Preparation: Dried tubers of Gloriosa superba were milled to a mean particle size of 0.5 mm.
-
Extraction Procedure:
-
A single-step extraction was performed.
-
The powdered tuber material was mixed with the extraction solvent (70% ethanol in an ethanol-water mixture) at a solvent-to-solid ratio of 50:1.
-
The extraction was carried out at a temperature of 35°C and a pH of 7 for 70 minutes with constant stirring.
-
Following extraction, the mixture was filtered to separate the extract from the solid plant material.
-
Supercritical Fluid Extraction (SFE) of Colchicine from Gloriosa superba Seeds
This method utilizes supercritical CO2, offering an environmentally friendly alternative to traditional solvent extraction.
-
Sample Preparation: 3 kg of Gloriosa superba seed powder was used for each extraction batch.
-
Extraction Procedure:
-
The extraction was performed using a Super Critical CO2 extractor.
-
Liquid CO2 with 3% water as a co-solvent was used as the extraction medium.
-
The extraction was conducted at a constant temperature of 60°C for two hours.
-
The pressure was optimized to 400 bar to achieve an optimum yield.
-
The extract was collected in separators maintained at different pressures and temperatures to fractionate the components.
-
Solid-Phase Extraction (SPE) of Colchicine from Human Plasma
This method is commonly used for the cleanup and concentration of analytes from complex biological matrices prior to analysis. For quantitative analysis, this compound would be added to the plasma sample as an internal standard before this extraction process.
-
Sample Preparation: A 200 µL aliquot of human plasma is used.
-
Extraction Procedure:
-
An SPE cartridge (e.g., C18, 30 mg/1 mL) is pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water.
-
The plasma sample is loaded onto the conditioned cartridge.
-
The cartridge is washed with 1.0 mL of water to remove interferences.
-
The analyte (colchicine and the internal standard) is eluted with 0.5 mL of the mobile phase (e.g., 10 mM ammonium formate (pH 3.5) and methanol 20:80, v/v).
-
The eluate is then ready for analysis by LC-MS/MS.
-
Visualizations
Workflow for Colchicine Extraction from Plant Material
The following diagram illustrates a general workflow for the extraction and purification of colchicine from plant sources.
Caption: Workflow for colchicine extraction from plant material.
Workflow for Colchicine Analysis in Biological Samples using an Internal Standard
This diagram shows the typical workflow for quantifying colchicine in a biological sample like plasma, incorporating the use of this compound as an internal standard.
Caption: Analysis of colchicine in biological samples.
References
Deuteration's Subtle Shift: Evaluating the Chromatographic Impact on Colchiceine-d3
For researchers, scientists, and drug development professionals, understanding the analytical nuances of isotopically labeled compounds is paramount for robust bioanalytical method development. This guide provides a comparative analysis of the chromatographic behavior of Colchiceine-d3 against its non-deuterated counterpart, Colchiceine, supported by established experimental principles and methodologies.
The substitution of hydrogen with its heavier isotope, deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to create internal standards for mass spectrometry-based quantification. While this substitution is often assumed to have a negligible impact on a molecule's chemical properties, it can induce a phenomenon known as the chromatographic isotope effect (CIE), leading to observable differences in retention times. In the case of this compound, this effect warrants careful consideration to ensure accurate and reliable analytical outcomes.
The Chromatographic Isotope Effect: A Theoretical Overview
Deuteration can subtly alter the physicochemical properties of a molecule, including its polarity and van der Waals interactions.[1] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a marginal decrease in the molecule's overall size and polarizability.[1] In reversed-phase liquid chromatography (RPLC), where separation is based on hydrophobicity, deuterated compounds often exhibit weaker interactions with the nonpolar stationary phase.[2] This typically results in a slightly earlier elution time compared to their non-deuterated analogs, a phenomenon referred to as an "inverse isotope effect".[3][4] The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms, the molecular structure, and the specific chromatographic conditions.
Comparative Chromatographic Data
The following table summarizes typical chromatographic parameters for colchicine, which can be extrapolated to anticipate the behavior of colchiceine and its deuterated form under similar conditions.
| Parameter | Colchicine | This compound (Anticipated) | Reference Method |
| Retention Time (min) | ~1.9 - 4.0 | Expected to be slightly less than colchiceine | |
| Elution Order | Elutes after deuterated analog | Expected to elute before non-deuterated analog | |
| Peak Shape | Symmetrical | Symmetrical | |
| Resolution (Rs) | >1.5 (from deuterated standard) | Sufficient for accurate quantification |
Experimental Protocols
To evaluate the impact of deuteration on the chromatographic behavior of this compound, a robust experimental protocol is essential. The following methodology is based on established and validated methods for the analysis of colchicine and its analogs.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 100 µL of 2 M potassium dihydrogen phosphate (pH 8.4).
-
Add 3 mL of an extraction solvent mixture of n-hexane:dichloromethane:isopropanol (20:10:1, v/v/v).
-
Vortex the mixture for 30 seconds.
-
Shake for 10 minutes at 1000 rpm.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 6420 LC-MS/MS or equivalent.
-
Column: Genesis C18, 100 x 3 mm, 4 µm particle size, or equivalent.
-
Mobile Phase: A mixture of 10 mM ammonium acetate with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
MS/MS Detection: Positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for Colchiceine and this compound would need to be optimized. For reference, the transition for colchicine is often m/z 400.3 → 358.3, and for Colchicine-d6 is m/z 406.3 → 362.2.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of colchiceine, the following diagrams are provided.
Caption: Experimental workflow for evaluating the chromatographic impact of deuteration.
Colchicine and its metabolite colchiceine exert their primary therapeutic effects by disrupting microtubule polymerization. This action interferes with various cellular processes, including inflammation, which is central to its use in treating conditions like gout.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Colchiceine-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. Colchiceine-d3, a derivative of the toxic compound colchicine, requires stringent disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the safety protocols for handling this compound. Based on the data for the closely related compound colchicine, this compound should be treated as highly toxic.[1][2][3]
Emergency First Aid:
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Personal Protective Equipment (PPE):
When handling this compound in any form, the following PPE is mandatory:
| PPE Category | Specification |
| Gloves | Double, chemical-resistant gloves (e.g., chemotherapy-grade). |
| Lab Coat | Disposable, solid-front gown. |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Respiratory | Work in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed professional hazardous waste disposal service. It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.
1. Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent pads, and empty vials, in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Hazardous Waste: this compound" with the relevant hazard symbols. Do not mix this waste with other chemical waste streams.
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
2. Labeling of Hazardous Waste:
Proper labeling of waste containers is critical for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Abbreviations are not permitted.
-
The quantity of the waste.
-
The date of waste generation.
-
The place of origin (e.g., department, room number).
-
The Principal Investigator's name and contact number.
-
Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for mutagenicity).
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste yourself.
5. Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate the immediate area and alert others.
-
Wear the appropriate PPE as listed in the table above.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a decontaminating solution (e.g., a detergent solution), followed by a water rinse.
-
All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling Colchiceine-d3
Disclaimer: No specific Safety Data Sheet (SDS) for Colchiceine-d3 was found. This guidance is based on the safety protocols for the closely related and highly toxic compound, Colchicine, and general best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted before handling this compound.
This compound is a research chemical and should be handled with extreme caution due to its presumed high toxicity, similar to that of Colchicine.[1][2] Colchicine is fatal if swallowed or inhaled and can cause genetic defects.[2][3][4] It is also a suspected teratogen. Therefore, stringent safety measures are imperative to protect laboratory personnel and the environment.
Hazard Identification and Immediate First Aid
Colchicine and its derivatives are highly toxic and can cause severe health effects upon exposure. Exposure routes include inhalation, ingestion, and skin/eye contact.
First Aid Measures:
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial for safely handling potent compounds like this compound. This involves a combination of engineering controls, personal protective equipment, and strict adherence to standard operating procedures.
Engineering Controls:
-
Containment: Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other containment enclosure to minimize the risk of aerosol generation and inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation. Airflow should be designed to prevent cross-contamination.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to minimize exposure.
| PPE Category | Item Specifications and Recommendations |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form. For operations with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory. Change the outer gloves immediately if contaminated. |
| Body Protection | A disposable, solid-front lab coat or coveralls should be worn over personal clothing. |
| Eye Protection | Chemical splash goggles and a face shield should be worn to protect against splashes and dust. |
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound.
-
Weighing: If weighing the solid compound, do so within a containment enclosure to prevent dust dissemination.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Dampen the material slightly with water before sweeping it up.
-
Liquid Spills: Use an appropriate chemical spill kit to absorb the liquid.
-
-
Collection: Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, vials) in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container labeled as hazardous waste.
Labeling and Storage:
All hazardous waste containers must be clearly labeled as "Hazardous Waste: this compound" with appropriate hazard symbols. Store sealed containers in a designated, secure, and well-ventilated area with secondary containment.
Final Disposal:
Dispose of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
